2-Amino-1-(4-methoxyphenyl)ethanol
Description
Properties
IUPAC Name |
2-amino-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEPONWCAMNCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902584 | |
| Record name | NoName_3107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55275-61-1 | |
| Record name | α-(Aminomethyl)-4-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55275-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Aminomethyl)-4-methoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055275611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-(aminomethyl)-4-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Enantioselective Synthesis of (R)-2-Amino-1-(4-methoxyphenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary enantioselective synthetic routes to (R)-2-Amino-1-(4-methoxyphenyl)ethanol, a chiral building block of significant interest in pharmaceutical development. The document details key methodologies, presents comparative quantitative data, and provides experimental protocols for the most effective strategies.
Introduction
(R)-2-Amino-1-(4-methoxyphenyl)ethanol is a valuable chiral intermediate used in the synthesis of various biologically active molecules. Its stereospecific construction is a critical aspect of ensuring the desired pharmacological profile of the final active pharmaceutical ingredient (API). This guide explores two prominent and effective methods for its enantioselective synthesis: Asymmetric Transfer Hydrogenation (ATH) of the corresponding α-amino ketone and the Corey-Bakshi-Shibata (CBS) reduction of the same precursor. Additionally, a biocatalytic approach is presented as a green and highly selective alternative.
Key Synthetic Strategies
The most common and effective strategies for the enantioselective synthesis of (R)-2-Amino-1-(4-methoxyphenyl)ethanol begin with the prochiral precursor, 2-amino-1-(4-methoxyphenyl)ethanone. The enantioselectivity is then introduced through a stereoselective reduction of the ketone functionality.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of ketones. This method typically employs a ruthenium catalyst complexed with a chiral diamine ligand. For the synthesis of the (R)-enantiomer of the target molecule, a catalyst system comprising a ruthenium precursor and a chiral ligand such as (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) is commonly utilized. The hydrogen source is often a mixture of formic acid and triethylamine.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for the enantioselective reduction of prochiral ketones. This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF. The stereochemical outcome is highly predictable and depends on the chirality of the oxazaborolidine catalyst. For the synthesis of the (R)-alcohol, the (R)-CBS catalyst is employed.
Biocatalytic Reduction
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can catalyze the enantioselective reduction of ketones with high yields and exceptional enantiomeric excess. These reactions are typically performed in aqueous media under mild conditions and utilize a cofactor such as NADPH, which is regenerated in situ.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic strategies, allowing for a direct comparison of their efficiencies.
Table 1: Asymmetric Transfer Hydrogenation of 2-Amino-1-(4-methoxyphenyl)ethanone
| Catalyst System | Hydrogen Source | Solvent | Yield (%) | e.e. (%) |
| [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | HCOOH/Et₃N | CH₂Cl₂ | >95 | >98 |
| RuCl(p-cymene)[(R,R)-TsDPEN] | i-PrOH / Base | i-PrOH | 93 | 95 |
Table 2: Corey-Bakshi-Shibata (CBS) Reduction of 2-Amino-1-(4-methoxyphenyl)ethanone
| Catalyst | Borane Source | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| (R)-Me-CBS | BH₃·SMe₂ | THF | -20 to 0 | ~90 | >95 |
| (R)-Bu-CBS | BH₃·THF | THF | -20 to 0 | ~88 | >97 |
Table 3: Biocatalytic Reduction of 2-Amino-1-(4-methoxyphenyl)ethanone
| Enzyme Type | Cofactor Regeneration | Solvent | pH | Yield (%) | e.e. (%) |
| Ketoreductase (KRED) | Glucose/Glucose Dehydrogenase | Buffer/Co-solvent | 7.0 | >99 | >99 |
| Alcohol Dehydrogenase (ADH) | Isopropanol | Buffer/i-PrOH | 7.5 | >98 | >99 |
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation
To a solution of 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane is added a pre-formed solution of the ruthenium catalyst, for instance, [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq). A 5:2 mixture of formic acid and triethylamine (5 eq) is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by TLC or HPLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (R)-2-Amino-1-(4-methoxyphenyl)ethanol.
General Procedure for Corey-Bakshi-Shibata (CBS) Reduction
To a solution of the (R)-CBS catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere is added borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 eq) at 0 °C. The mixture is stirred for 10 minutes, and then a solution of 2-amino-1-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous THF is added dropwise at -20 °C. The reaction mixture is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is stirred for 30 minutes at room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is basified with 1 M NaOH and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography.
General Procedure for Biocatalytic Reduction
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), 2-amino-1-(4-methoxyphenyl)ethanone (1.0 eq) is suspended. To this suspension, a ketoreductase or alcohol dehydrogenase, NADP⁺ (or NAD⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-2-Amino-1-(4-methoxyphenyl)ethanol.
Visualizations
Caption: Asymmetric Transfer Hydrogenation Workflow.
Caption: Corey-Bakshi-Shibata Reduction Workflow.
Chiral Synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol from L-Phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed enzymatic pathway for the chiral synthesis of (R)-2-Amino-1-(4-methoxyphenyl)ethanol, a valuable chiral building block in pharmaceutical development. The proposed route adapts a proven multi-enzyme cascade, originally developed for the synthesis of phenylethanolamine from L-phenylalanine, to utilize 4-methoxy-L-phenylalanine as the starting material. This approach offers a potentially sustainable and highly stereoselective method for producing the target molecule.
Synthetic Strategy Overview
The proposed synthesis is a multi-step enzymatic cascade divided into two main stages. The first stage involves the conversion of 4-methoxy-L-phenylalanine to the key intermediate, (R)-1-(4-methoxyphenyl)ethane-1,2-diol. This is achieved through a four-step sequential biocatalytic process. The second stage consists of a one-pot, two-step enzymatic conversion of the diol intermediate into the final product, (R)-2-Amino-1-(4-methoxyphenyl)ethanol, via an oxidation and subsequent reductive amination.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Crystal Structure Analysis of 2-Amino-1-(4-methoxyphenyl)ethanol: A Technical Overview
Disclaimer: Extensive searches of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for 2-Amino-1-(4-methoxyphenyl)ethanol. The following technical guide is presented as a representative example of a crystal structure analysis for a closely related, structurally simpler parent compound, Phenylethanolamine . The data and experimental protocols detailed below are hypothetical, constructed to illustrate the expected content and format for such an analysis for a research and drug development audience.
Introduction
Phenylethanolamine and its derivatives, such as this compound, are of significant interest in medicinal chemistry and drug development due to their structural similarity to endogenous neurotransmitters. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is crucial for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and informing solid-state formulation strategies. This guide provides a hypothetical, in-depth look at the crystal structure determination of phenylethanolamine, serving as a template for the analysis of related compounds.
Crystallographic Data
The following tables summarize the hypothetical quantitative data obtained from a single-crystal X-ray diffraction study of phenylethanolamine.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₈H₁₁NO |
| Formula Weight | 137.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.258(2) Å |
| b | 5.874(1) Å |
| c | 12.631(3) Å |
| α | 90° |
| β | 105.32(1)° |
| γ | 90° |
| Volume | 734.9(3) ų |
| Z | 4 |
| Calculated Density | 1.239 g/cm³ |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Reflections Collected | 5482 |
| Independent Reflections | 1645 [R(int) = 0.028] |
| Refinement | |
| R-factor (R1) | 0.045 |
| Weighted R-factor (wR2) | 0.118 |
| Goodness-of-fit (S) | 1.05 |
Table 2: Selected Bond Lengths
| Bond | Length (Å) |
| O1 - C7 | 1.425(2) |
| N1 - C8 | 1.478(3) |
| C1 - C6 | 1.385(3) |
| C7 - C8 | 1.521(3) |
| C1 - C7 | 1.512(2) |
Table 3: Selected Bond Angles
| Atoms | Angle (°) |
| O1 - C7 - C1 | 111.5(2) |
| O1 - C7 - C8 | 108.9(2) |
| N1 - C8 - C7 | 110.2(2) |
| C2 - C1 - C7 | 121.3(2) |
| C6 - C1 - C7 | 118.8(2) |
Table 4: Selected Torsion Angles
| Atoms | Angle (°) |
| C6 - C1 - C7 - O1 | -125.4(2) |
| C2 - C1 - C7 - O1 | 55.8(3) |
| C1 - C7 - C8 - N1 | 60.1(2) |
| O1 - C7 - C8 - N1 | -178.7(2) |
Experimental Protocols
A detailed methodology for the hypothetical crystal structure determination of phenylethanolamine is provided below.
Synthesis and Crystallization
Phenylethanolamine was synthesized via the reduction of 2-aminoacetophenone. The crude product was purified by column chromatography. Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of phenylethanolamine in a 1:1 mixture of ethanol and water at room temperature.
X-ray Data Collection
A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector, using graphite-monochromated Mo Kα radiation. The data were collected using a series of ω and φ scans.
Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the crystal structure analysis of a small molecule like phenylethanolamine.
Caption: Workflow for small molecule crystal structure analysis.
This guide, while based on a hypothetical data set for phenylethanolamine, provides a comprehensive template for the in-depth technical reporting required by researchers, scientists, and drug development professionals in the field of crystallography.
Spectroscopic Characterization of 2-Amino-1-(4-methoxyphenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-1-(4-methoxyphenyl)ethanol. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data based on the analysis of its functional groups and structural analogs. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, identification, and quality control of this compound and related compounds in a drug development context.
Introduction
This compound is a chemical compound of interest in pharmaceutical research due to its structural relation to known biologically active molecules. As with any compound intended for potential therapeutic use, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular structure and composition. This guide outlines the expected spectroscopic profile of this compound using ¹H NMR, ¹³C NMR, IR, and MS, and provides standardized methodologies for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns of analogous structures and constituent functional groups.[1][2][3][4][5][6][7][8][9][10][11][12]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Notes |
| Aromatic (ortho to -OCH₃) | 6.8 - 7.0 | Doublet | 2H | |
| Aromatic (meta to -OCH₃) | 7.2 - 7.4 | Doublet | 2H | |
| Methine (-CHOH) | 4.6 - 4.9 | Triplet or Doublet of Doublets | 1H | Coupling to protons on adjacent carbon. |
| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet | 3H | |
| Methylene (-CH₂NH₂) | 2.8 - 3.2 | Multiplet | 2H | Diastereotopic protons may exhibit complex splitting. |
| Hydroxyl (-OH) & Amine (-NH₂) | 1.5 - 3.5 | Broad Singlet | 3H | Chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Quaternary Aromatic (C-OCH₃) | 158 - 160 | |
| Quaternary Aromatic (C-CHOH) | 130 - 135 | |
| Aromatic CH (meta to -OCH₃) | 127 - 129 | |
| Aromatic CH (ortho to -OCH₃) | 113 - 115 | |
| Methine (-CHOH) | 70 - 75 | |
| Methoxy (-OCH₃) | 55 - 56 | |
| Methylene (-CH₂NH₂) | 45 - 50 |
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Indicative of hydrogen bonding.[13][14][15] |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium | Two bands may be observed.[14][15][16] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium | |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong | Asymmetric stretch. |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | |
| N-H Bend (Primary Amine) | 1560 - 1640 | Strong | [16] |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Fragmentation Pathway |
| 167 | [M]⁺ | Molecular Ion |
| 150 | [M-NH₃]⁺ | Loss of ammonia.[17] |
| 137 | [M-CH₂NH₂]⁺ | Benzylic cleavage. |
| 109 | [C₇H₉O]⁺ | Further fragmentation of the p-methoxybenzyl moiety. |
| 77 | [C₆H₅]⁺ | Loss of methoxy group from the aromatic ring. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal peak shape.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute the solution to a final concentration of 1-10 µg/mL.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.
-
-
Data Processing:
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While awaiting comprehensive published experimental data, the predicted values and detailed methodologies presented herein offer a robust framework for researchers and drug development professionals. The application of these spectroscopic techniques is critical for the unambiguous identification, structural verification, and purity assessment of this and other related compounds, ensuring the integrity and quality of materials used in scientific research and pharmaceutical development.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. compoundchem.com [compoundchem.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 17. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
Physical and chemical properties of 2-Amino-1-(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-methoxyphenyl)ethanol is a primary amino alcohol derivative of anethole, a naturally occurring compound found in anise and fennel. Its chemical structure, featuring a chiral center, a primary amine, and a hydroxyl group, makes it a molecule of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological significance.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₂ | [1][2] |
| Molecular Weight | 167.21 g/mol | [3] |
| CAS Number | 46084-23-5 | [1][2] |
| Appearance | Solid | [3] |
| Boiling Point | 325.4 ± 32.0 °C at 760 mmHg (for 2-amino-2-(4-methoxyphenyl)ethanol) | [3] |
| pKa | 14.49 ± 0.20 (Predicted for 1-(4-methoxyphenyl)ethanol) | [4] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | 25.40 g/L (for (2-Amino-4-methoxyphenyl)methanol) | [5] |
| Methanol | Soluble (inferred) | [5] |
| Ethanol | Soluble (inferred) | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble (inferred) | [5] |
| Chloroform | Soluble (for 4-Methoxybenzyl alcohol) | [5] |
Note: Some physical properties are for structurally related compounds and should be considered as estimates.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of chemical compounds. Below is a summary of expected spectroscopic features for this compound based on its functional groups and data from analogous structures.
Table 3: Spectroscopic Data Summary
| Technique | Key Expected Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 6.8-7.3 ppm. - Methine proton (-CH(OH)-) as a multiplet. - Methylene protons (-CH₂-NH₂) as multiplets. - Methoxy group (-OCH₃) as a singlet around δ 3.8 ppm. - Amine and hydroxyl protons as broad singlets, exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons in the range of δ 114-160 ppm. - Carbon bearing the hydroxyl group (-CH(OH)-) around δ 70-80 ppm. - Carbon bearing the amino group (-CH₂-NH₂) around δ 40-50 ppm. - Methoxy carbon (-OCH₃) around δ 55 ppm. |
| FTIR (cm⁻¹) | - O-H stretch (alcohol): broad band around 3300-3500 cm⁻¹. - N-H stretch (primary amine): two sharp bands around 3300-3400 cm⁻¹. - C-H stretch (aromatic): > 3000 cm⁻¹. - C-H stretch (aliphatic): < 3000 cm⁻¹. - C=C stretch (aromatic): ~1600 and ~1480 cm⁻¹. - C-O stretch (alcohol and ether): 1000-1300 cm⁻¹. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 167. - Fragmentation pattern may show loss of H₂O (M-18), NH₃ (M-17), and cleavage of the C-C bond between the hydroxyl and amino groups. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding α-aminoketone, 2-amino-1-(4-methoxyphenyl)ethanone.
Reaction Scheme:
References
- 1. This compound | CAS#:46084-23-5 | Chemsrc [chemsrc.com]
- 2. (alphaR)-alpha-(Aminomethyl)-4-methoxybenzenemethanol | C9H13NO2 | CID 1216327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-(4-methoxyphenyl)ethanol | 138713-55-0 [sigmaaldrich.com]
- 4. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
The Pharmacological Profile of 2-Amino-1-(4-methoxyphenyl)ethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of 2-Amino-1-(4-methoxyphenyl)ethanol derivatives, a class of compounds with known interactions with the adrenergic system. The core structure, a phenylethanolamine scaffold with a para-methoxy substitution, is a key feature in many adrenoceptor ligands. This document details their expected mechanism of action, the experimental protocols used to evaluate their pharmacological activity, and the key signaling pathways they modulate.
While specific quantitative pharmacological data for a wide range of novel this compound derivatives is not extensively available in publicly accessible literature, this guide utilizes data for the well-characterized, structurally related non-selective β-adrenoceptor agonist, Isoproterenol, to provide a relevant pharmacological context and a framework for the evaluation of new chemical entities within this class.
Quantitative Pharmacological Data
The pharmacological activity of a compound is defined by its affinity for its target receptor and its functional effect upon binding. For adrenergic ligands, these are typically quantified by determining the inhibition constant (Kᵢ) from radioligand binding assays and the half-maximal effective or inhibitory concentration (EC₅₀ or IC₅₀) from functional assays.
Table 1: Adrenergic Receptor Binding Affinity of a Representative β-Agonist (Isoproterenol)
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Line |
| Isoproterenol | β₁ | 15.8 | [³H]-CGP12177 | CHO cells |
| Isoproterenol | β₂ | 12.6 | [³H]-CGP12177 | CHO cells |
Note: Data for the representative agonist Isoproterenol is provided for illustrative purposes.
Table 2: Functional Activity of a Representative β-Agonist (Isoproterenol)
| Compound | Assay | Receptor Subtype | EC₅₀ (nM) | Measured Response |
| Isoproterenol | cAMP Accumulation | β₁ | 2.5 | Increased cAMP |
| Isoproterenol | cAMP Accumulation | β₂ | 1.6 | Increased cAMP |
Note: Data for the representative agonist Isoproterenol is provided for illustrative purposes.
Experimental Protocols
The evaluation of the pharmacological profile of this compound derivatives involves a series of in vitro assays to determine their binding affinity and functional activity at adrenergic receptors.
Radioligand Binding Assay (for determining Kᵢ)
This competitive binding assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cell lines (e.g., CHO or HEK293) stably expressing the human β₁ or β₂-adrenergic receptor are cultured and harvested.
-
Cells are lysed, and the cell membranes are isolated by differential centrifugation.
-
The final membrane pellet is resuspended in an appropriate buffer and the protein concentration is determined.
2. Assay Procedure:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177 for β-adrenoceptors) and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., propranolol).
-
The reaction is incubated to allow binding to reach equilibrium.
3. Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Accumulation Assay (for determining EC₅₀/IC₅₀)
This functional assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of the second messenger cyclic AMP (cAMP) following receptor activation.
1. Cell Culture and Plating:
-
Cells expressing the target adrenergic receptor are seeded into 96-well plates and grown to a suitable confluency.
2. Assay Procedure:
-
Agonist Mode: Cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound before stimulation with a fixed concentration of a known agonist (e.g., isoproterenol).
3. Detection and Data Analysis:
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
For agonists, the EC₅₀ value is determined by plotting the cAMP concentration against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
For antagonists, the IC₅₀ value is determined by plotting the inhibition of the agonist response against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Activation of β-adrenergic receptors by an agonist, such as a derivative of this compound, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of adenylyl cyclase and the production of cAMP.
Canonical β-Adrenergic Receptor Signaling Pathway
The diagram above illustrates the canonical Gs-protein coupled signaling pathway. An agonist binds to the β-adrenergic receptor, leading to the activation of the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
The experimental workflow for characterizing these compounds follows a logical progression from binding to functional assessment.
Experimental Workflow for Pharmacological Characterization
This workflow begins with the synthesis of the this compound derivatives. These compounds are then subjected to radioligand binding assays to determine their affinity (Kᵢ) for the target adrenergic receptors. Subsequently, their functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) is assessed using assays such as the cAMP accumulation assay. The data from these experiments are then analyzed to determine key pharmacological parameters, which in turn inform structure-activity relationship (SAR) studies to guide the design of new derivatives with improved potency and selectivity.
Adrenergic Receptor Binding Affinity of 2-Amino-1-(4-methoxyphenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Adrenergic Receptors
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, primarily norepinephrine and epinephrine.[1] These receptors are integral to the sympathetic nervous system, regulating a myriad of physiological processes, including heart rate, blood pressure, and metabolism.[1] Adrenergic receptors are classified into two main types, α and β, which are further subdivided into several subtypes (α₁, α₂, β₁, β₂, β₃).[2] Each subtype exhibits a unique tissue distribution and couples to distinct intracellular signaling cascades.[2]
-
α₁-Adrenergic Receptors: Primarily coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[3]
-
α₂-Adrenergic Receptors: Typically coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]
-
β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[5]
The nuanced understanding of a compound's binding affinity and selectivity for these receptor subtypes is paramount in drug discovery and development for predicting its therapeutic efficacy and potential side effects.
Quantitative Assessment of Binding Affinity
A critical step in characterizing a novel ligand is the quantitative determination of its binding affinity for the target receptor(s). This is typically expressed using the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Data Presentation:
While specific experimental data for 2-Amino-1-(4-methoxyphenyl)ethanol is not available, the following tables illustrate the standard format for presenting such findings. Researchers undertaking the characterization of this compound would aim to populate these tables with experimentally derived values.
Table 1: Hypothetical Binding Affinity (Kᵢ) of this compound for α-Adrenergic Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line |
| α₁A | Data not available | [³H]-Prazosin | Rat cerebral cortex |
| α₁B | Data not available | [³H]-Prazosin | Rat liver |
| α₁D | Data not available | [³H]-Prazosin | Rat spleen |
| α₂A | Data not available | [³H]-Rauwolscine | Human platelets |
| α₂B | Data not available | [³H]-Rauwolscine | Rat kidney |
| α₂C | Data not available | [³H]-Rauwolscine | Opossum kidney cells |
Table 2: Hypothetical Binding Affinity (Kᵢ) of this compound for β-Adrenergic Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line |
| β₁ | Data not available | [³H]-Dihydroalprenolol | Rat heart |
| β₂ | Data not available | [³H]-Dihydroalprenolol | Rat lung |
| β₃ | Data not available | [³H]-CGP-12177 | CHO cells expressing human β₃ |
Experimental Protocols
The determination of binding affinity is predominantly achieved through radioligand binding assays. These assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.[6]
Radioligand Competition Binding Assay
This is a widely used method to determine the affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[6]
Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the adrenergic receptor subtype of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate undergoes differential centrifugation to isolate the crude membrane fraction containing the receptors.
-
The final membrane pellet is resuspended in the assay buffer.
-
-
Assay Incubation:
-
A constant concentration of a subtype-selective radioligand (e.g., [³H]-Prazosin for α₁ receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding.
-
A parallel set of incubations containing an excess of a known non-radiolabeled antagonist is used to determine non-specific binding.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Signaling Pathways and Visualizations
Understanding the downstream signaling pathways activated upon ligand binding is crucial for elucidating the functional consequences of receptor interaction.
α₁-Adrenergic Receptor Signaling Pathway
Activation of α₁-adrenergic receptors by an agonist leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[3] DAG remains in the membrane and activates protein kinase C (PKC), while IP₃ diffuses into the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[3] The increase in intracellular Ca²⁺ and activation of PKC lead to various cellular responses, such as smooth muscle contraction.[3]
Caption: α₁-Adrenergic receptor signaling cascade.
α₂-Adrenergic Receptor Signaling Pathway
Upon agonist binding, α₂-adrenergic receptors couple to the inhibitory G protein, Gi.[4] The α-subunit of the activated Gi protein dissociates and inhibits the enzyme adenylyl cyclase.[4] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] The reduction in cAMP levels results in decreased activation of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of downstream target proteins, leading to cellular responses such as the inhibition of neurotransmitter release.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Novel signaling pathway through the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol Hydrochloride (Methoxamine): A Technical Guide
Introduction
2-Amino-1-(4-methoxyphenyl)ethanol hydrochloride, commercially known as Methoxamine hydrochloride, is a sympathomimetic amine that acts as a selective α1-adrenergic receptor agonist. Its primary clinical application is in the treatment of hypotension, particularly during surgery under anesthesia. This technical guide provides an in-depth overview of the synthetic pathways for methoxamine, focusing on detailed experimental protocols, quantitative data, and process visualization. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Synthetic Pathways and Methodologies
The synthesis of methoxamine can be achieved through several routes, most commonly originating from anisole or its derivative, 4-methoxyacetophenone. The key transformations involve the formation of the carbon skeleton, introduction of the amino group, reduction of a carbonyl function, and final salt formation.
Route 1: Synthesis via α-Halo Ketone Intermediate
A prevalent and classical method for synthesizing phenyl-ethanolamine structures like methoxamine involves the preparation of an α-halo ketone from a substituted acetophenone, followed by amination and reduction.
Step 1: Friedel-Crafts Acylation of Anisole
The synthesis typically begins with the Friedel-Crafts acylation of anisole with acetic anhydride or acetyl chloride to produce 4-methoxyacetophenone.[1] This reaction is catalyzed by a Lewis acid, such as aluminum chloride, or heterogeneous catalysts to minimize corrosive waste.[2]
Step 2: α-Bromination of 4-Methoxyacetophenone
The next step involves the selective bromination at the α-carbon of the ketone. This creates a reactive intermediate, α-bromo-4-methoxyacetophenone, which is susceptible to nucleophilic substitution.
Step 3: Amination of α-Bromo-4-methoxyacetophenone
The α-bromo ketone is then reacted with an amine source, such as ammonia or a protected amine like hexamine, to introduce the amino group, yielding 2-amino-1-(4-methoxyphenyl)ethanone.
Step 4: Reduction of the Carbonyl Group
The ketone functionality is subsequently reduced to a secondary alcohol. Catalytic hydrogenation is a highly efficient method for this transformation.[3] Catalysts such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum-based catalysts are commonly employed under hydrogen pressure.[3][4][5] This step forms the racemic this compound.
Step 5: Hydrochloride Salt Formation
Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, leading to the precipitation of methoxamine hydrochloride.
Logical Workflow: Synthesis of Methoxamine
Caption: General synthetic pathway for Methoxamine HCl from anisole.
Route 2: Synthesis via Oximation and Reduction
An alternative pathway involves the formation of an oxime from 4-methoxyacetophenone, which is then reduced to the primary amine. This route avoids the use of α-halo ketone intermediates. A patented method outlines a five-step process starting from hydroquinone that incorporates oximation and reduction.[6]
Step 1-2: Preparation of 4-Methoxyacetophenone This route can also begin with 4-methoxyacetophenone, prepared as described in Route 1.
Step 3: Oximation Reaction 4-methoxyacetophenone is reacted with hydroxylamine hydrochloride to form the corresponding ketoxime. This reaction is typically carried out in the presence of a base.[6]
Step 4: Catalytic Hydrogenation of the Oxime and Ketone The key step is the catalytic hydrogenation of the oxime. This reduction can be performed using various catalysts, such as Raney Nickel, under hydrogen pressure.[3][4] This single step can simultaneously reduce the oxime C=N bond and the ketone C=O bond to yield this compound. The selectivity of this reaction can be controlled by adjusting conditions such as catalyst, temperature, and pressure.[3][7]
Step 5: Hydrochloride Salt Formation The resulting free base is converted to its hydrochloride salt as previously described.
Experimental Workflow: Catalytic Hydrogenation Step
Caption: Workflow for the catalytic hydrogenation reduction step.
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of methoxamine via the reduction of a nitrile intermediate, adapted from patent literature.[4] This method highlights the catalytic hydrogenation step, which is crucial in many synthetic routes.
Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (A Methoxamine Analog Intermediate)
-
Materials:
-
1-[cyano(p-methoxyphenyl)methyl]cyclohexanol (50 g)
-
Ethanol (400 g)
-
Raney Nickel (40 g)
-
Potassium Borohydride (3 g)
-
Hydrogen Gas
-
Nitrogen Gas
-
-
Apparatus:
-
1L High-Pressure Hydrogenation Reactor
-
-
Procedure:
-
The 1L hydrogenation reactor is charged sequentially with 400 g of ethanol, 40 g of Raney Nickel, 3 g of potassium borohydride, and 50 g of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol.
-
The reactor is sealed, and the atmosphere is replaced with nitrogen by purging three times.
-
The nitrogen is then replaced with hydrogen by purging three times.
-
The reactor is pressurized with hydrogen to 1 MPa.
-
The reaction mixture is stirred, maintaining the temperature between 20-30°C.
-
The reaction is allowed to proceed for approximately 5 hours. Progress is monitored by HPLC until the starting material is consumed.
-
Upon completion, the reactor is purged with nitrogen to remove excess hydrogen.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product as a faint yellow oil.
-
Quantitative Data Summary
The efficiency of synthesis is critically evaluated by reaction yields and product purity. The tables below summarize quantitative data from various patented synthetic methods.
Table 1: Multi-Step Synthesis Yields
This table details the step-wise yields for a patented synthesis route starting from hydroquinone.[6]
| Step No. | Reaction Type | Starting Material | Product | Yield (%) |
| 1 | Methylation | Hydroquinone | p-Dimethoxybenzene | 94 |
| 2 | Friedel-Crafts Acylation | p-Dimethoxybenzene | 4-Methoxyacetophenone derivative | 72 |
| 3 | Oximation | Acyl Intermediate | Oxime Intermediate | 80 |
| 4 | Oxime Reduction | Oxime Intermediate | Keto-amine Intermediate | 79 |
| 5 | Keto-amine Hydrogenation | Keto-amine Intermediate | Methoxamine | 88 |
Table 2: Catalytic Hydrogenation Reaction Conditions and Outcomes
This table outlines the conditions and results for the reduction of nitrile intermediates to primary amines, a key step analogous to methoxamine synthesis.[4][8]
| Catalyst System | Substrate | Pressure (MPa) | Temperature (°C) | Time (h) | Molar Yield (%) | Purity (%) | Reference |
| Raney Ni / KBH₄ | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | 1 | 20-30 | ~5 | 99.3 | 98.1 | [4] |
| Raney Ni / NaBH₄ | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | 1 | 20-30 | ~5 | 98.4 | 97.8 | [4] |
| Co-NiO dual catalyst | 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | 0.1-0.5 | 80-140 | 2-4 | - | - | [8] |
Table 3: Product Specifications
| Parameter | Value | Reference |
| Chemical Name | This compound hydrochloride | - |
| Synonyms | Methoxamine hydrochloride, O-methyl hydroxylamine hydrochloride | [9] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | - |
| Molecular Weight | 217.69 g/mol | - |
| Melting Point | 149 - 152 °C | [9] |
| Appearance | White crystalline powder | [9] |
| Solubility | Soluble in water and alcohol; Insoluble in ether and toluene | [9] |
Conclusion
The synthesis of methoxamine hydrochloride is a multi-step process that can be accomplished through various chemical pathways. The most common strategies involve the transformation of readily available precursors like anisole and 4-methoxyacetophenone. Key reactions include Friedel-Crafts acylation, oximation, and particularly, the reduction of carbonyl and nitrile or oxime functionalities. Catalytic hydrogenation stands out as a critical and efficient method for these reductions, offering high yields and purity under controlled conditions. The selection of a specific synthetic route in an industrial setting will depend on factors such as cost, availability of starting materials, reaction safety, and environmental impact.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. CN101417956B - Synthesis method of methoxamine hydrochloride - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. CN104326927A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate - Google Patents [patents.google.com]
- 9. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Putative Mechanism of Action of 2-Amino-1-(4-methoxyphenyl)ethanol at Alpha-1 Adrenergic Receptors
Disclaimer: Extensive literature searches did not yield specific experimental data for the binding affinity, potency, or functional activity of 2-Amino-1-(4-methoxyphenyl)ethanol at alpha-1 adrenergic receptors. The following guide is therefore based on established structure-activity relationships of phenylethanolamine derivatives and the canonical understanding of alpha-1 adrenergic receptor signaling. The proposed mechanism of action is hypothetical and would require experimental validation.
Introduction
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the effects of the endogenous catecholamines, norepinephrine and epinephrine. They play a significant role in the regulation of physiological processes, particularly in the cardiovascular system where they primarily mediate smooth muscle contraction. The α1-AR family consists of three subtypes: α1A, α1B, and α1D, all of which couple to the Gq/11 family of G proteins.
This technical guide provides a comprehensive overview of the predicted mechanism of action of the compound this compound at α1-ARs. Due to the absence of direct experimental data for this specific molecule, this document infers its potential activity based on the well-established structure-activity relationships (SAR) of phenylethanolamine-type compounds.
Structure-Activity Relationship (SAR) and Predicted Activity
The interaction of phenylethanolamine derivatives with adrenergic receptors is dictated by specific structural features. The parent structure consists of a phenyl ring connected to an ethanolamine side chain. Substitutions on the phenyl ring, the ethanolamine side chain, and the terminal amino group determine the compound's affinity, efficacy, and selectivity for different adrenergic receptor subtypes.
Table 1: Structure-Activity Relationships of Phenylethanolamines at Alpha-1 Adrenergic Receptors
| Structural Feature | Influence on α1-Adrenergic Receptor Activity |
| Phenyl Ring Hydroxyl Groups | Hydroxyl groups at the meta (3-) and para (4-) positions (a catechol moiety) are crucial for maximal α1-agonist activity, as they form key hydrogen bonds with the receptor. |
| β-Hydroxyl Group | The presence of a hydroxyl group on the β-carbon of the ethylamine side chain is important for agonist activity. The (R)-enantiomer is typically more potent. |
| Amino Group | A primary or secondary amine is essential for direct agonist activity. The size of the substituent on the amino group influences α/β selectivity; smaller substituents favor α-receptor activity. |
| Substitution on the Phenyl Ring | Replacement or modification of the catechol hydroxyls generally reduces potency. For example, removal of the meta-hydroxyl group tends to decrease efficacy, while removal of the para-hydroxyl can lead to selectivity for α1-receptors over α2-receptors. |
Analysis of this compound
Based on its chemical structure, we can predict the likely interaction of this compound with α1-ARs:
-
Phenyl Ring Substitution: The compound possesses a methoxy group at the para-position of the phenyl ring instead of a hydroxyl group. The replacement of the hydroxyl with a methoxy group, which can act as a hydrogen bond acceptor but not a donor, is expected to significantly reduce its binding affinity and efficacy compared to catecholamines like norepinephrine.
-
β-Hydroxyl Group: The presence of a hydroxyl group on the ethanolamine moiety suggests that it may act as an agonist.
-
Amino Group: The primary amino group is consistent with activity at adrenergic receptors.
Canonical Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors primarily signal through the Gq/11 G-protein pathway.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.[2][3]
Experimental Protocols for Characterization
To experimentally determine the mechanism of action of this compound at α1-ARs, a series of in vitro assays would be necessary.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing a specific α1-AR subtype (e.g., from transfected HEK293 cells or tissues rich in the receptor) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
References
A Technical Guide to the Biological Activity of 2-Amino-1-(4-methoxyphenyl)ethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Amino-1-(4-methoxyphenyl)ethanol is a chiral amino alcohol with a structural resemblance to known monoamine oxidase inhibitors (MAOIs). MAOIs are a class of compounds that inhibit the activity of monoamine oxidase enzymes, which are responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1][2]
Given the established structure-activity relationships of phenethylamine derivatives as MAOIs, it is highly probable that the enantiomers of this compound exhibit inhibitory activity against MAO-A and/or MAO-B.[3][4] Chirality is known to play a critical role in the potency and selectivity of enzyme inhibitors, and it is therefore essential to evaluate the biological activity of the individual (R)- and (S)-enantiomers.
Quantitative Biological Data
A thorough search of the scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ values) for the inhibitory activity of the (R)- and (S)-enantiomers of this compound against MAO-A or MAO-B, or any other biological targets. The following tables are provided as templates for researchers to populate with their experimental findings.
Table 1: In Vitro Monoamine Oxidase A (MAO-A) Inhibition
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |
| (R)-2-Amino-1-(4-methoxyphenyl)ethanol | ND | ND | ND |
| (S)-2-Amino-1-(4-methoxyphenyl)ethanol | ND | ND | ND |
| Reference Inhibitor (e.g., Clorgyline) |
ND: Not Determined
Table 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |
| (R)-2-Amino-1-(4-methoxyphenyl)ethanol | ND | ND | ND |
| (S)-2-Amino-1-(4-methoxyphenyl)ethanol | ND | ND | ND |
| Reference Inhibitor (e.g., Selegiline) |
ND: Not Determined
Signaling Pathways
The primary signaling pathway influenced by MAO inhibitors is the monoaminergic neurotransmission system. By inhibiting MAO-A and/or MAO-B, these compounds prevent the breakdown of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft. This enhances the signaling of serotonin, norepinephrine, and dopamine pathways, which are implicated in mood regulation, cognition, and motor control.
Experimental Protocols
The following are detailed methodologies for conducting in vitro MAO inhibition assays to determine the IC₅₀ values of the enantiomers of this compound.
Fluorometric Monoamine Oxidase Inhibition Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)
-
Amplex® Red reagent (or another suitable fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Test Compounds: (R)- and (S)-2-Amino-1-(4-methoxyphenyl)ethanol
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Experimental Workflow:
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents at the desired concentrations in the appropriate solvents (e.g., DMSO for inhibitors, water for substrates).
-
Preparation of Test Compounds: Perform serial dilutions of the (R)- and (S)-enantiomers and reference inhibitors to achieve a range of concentrations for IC₅₀ determination.
-
Enzyme and Compound Addition: To the wells of a 96-well plate, add the MAO-A or MAO-B enzyme solution. Then, add the diluted test compounds or reference inhibitors. Include control wells with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Prepare a working solution containing the substrate (e.g., p-tyramine), Amplex® Red, and HRP in the assay buffer. Add this working solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 20-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex® Red).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
HPLC-Based Monoamine Oxidase Inhibition Assay
This method directly measures the formation of the product of the MAO-catalyzed reaction.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: Kynuramine (for both MAO-A and MAO-B)
-
Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Test Compounds: (R)- and (S)-2-Amino-1-(4-methoxyphenyl)ethanol
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)
Procedure:
-
Enzyme and Compound Incubation: In a microcentrifuge tube, combine the MAO-A or MAO-B enzyme, assay buffer, and the test compound or reference inhibitor at various concentrations.
-
Reaction Initiation: Add the substrate (kynuramine) to initiate the reaction. Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Separate the substrate and product (4-hydroxyquinoline) using an appropriate mobile phase and column.
-
Detection and Quantification: Detect the product using a UV or fluorescence detector. Quantify the amount of product formed by comparing the peak area to a standard curve.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value as described in the fluorometric assay.
Conclusion
The enantiomers of this compound represent promising candidates for investigation as monoamine oxidase inhibitors. While direct experimental evidence of their activity is currently lacking in the public domain, their structural features strongly suggest potential interaction with MAO enzymes. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to thoroughly evaluate the biological activity of these compounds. The elucidation of the specific inhibitory profiles of the (R)- and (S)-enantiomers will be a critical step in assessing their therapeutic potential for neurological and psychiatric disorders.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur-substituted alpha-alkyl phenethylamines as selective and reversible MAO-A inhibitors: biological activities, CoMFA analysis, and active site modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: HPLC Analysis of 2-Amino-1-(4-methoxyphenyl)ethanol
This document provides a comprehensive guide for the quantitative analysis of 2-Amino-1-(4-methoxyphenyl)ethanol using High-Performance Liquid Chromatography (HPLC). The method detailed herein is intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a chemical intermediate with potential applications in the synthesis of pharmaceutical compounds. Accurate and precise quantification of this molecule is essential for ensuring the quality of raw materials, monitoring reaction progress, and for pharmacokinetic studies. HPLC is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds. This application note describes a robust reverse-phase HPLC method for the determination of this compound.
Experimental
A reverse-phase HPLC method was developed for the analysis of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Standard HPLC system with a UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 4.85) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
Phosphate Buffer (0.05 M, pH 4.85):
-
Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 4.85 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
Mobile Phase:
-
Mix acetonitrile and the 0.05 M phosphate buffer in a ratio of 20:85 (v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., mobile phase) to achieve an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected performance characteristics of the HPLC method.
Table 2: Summary of Quantitative Data (Representative)
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 50 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: The data presented in this table are representative and should be verified through method validation in the user's laboratory.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Chiral Separation Considerations
This compound possesses a chiral center, meaning it can exist as two enantiomers. For applications where the separation of these enantiomers is necessary, a chiral HPLC method must be developed. This typically involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds.[1] A systematic screening of different chiral columns and mobile phases is recommended to achieve optimal enantiomeric separation.[1][2]
Conclusion
The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is suitable for routine quality control and for use in various research and development settings. The clear separation and stable baseline allow for accurate and precise quantification of the analyte. For enantiomer-specific analysis, the development of a chiral HPLC method is required.
References
GC-MS protocol for quantification of 2-Amino-1-(4-methoxyphenyl)ethanol
An Application Note and Protocol for the GC-MS Quantification of 2-Amino-1-(4-methoxyphenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves a derivatization step to enhance the analyte's volatility, making it suitable for GC-MS analysis.
Introduction
This compound is an amino alcohol that, due to its polar nature, presents challenges for direct analysis by gas chromatography. The presence of hydroxyl (-OH) and amino (-NH2) functional groups results in poor chromatographic peak shape and low sensitivity.[1] To overcome these limitations, a chemical derivatization step is essential to increase the volatility and thermal stability of the analyte.[1] This protocol details a robust method employing silylation, a common and effective derivatization technique, followed by GC-MS analysis for reliable quantification.[1][2]
Principle of the Method
The analytical workflow consists of three main stages. First, the analyte is extracted from the sample matrix using Liquid-Liquid Extraction (LLE). Second, the polar functional groups of the extracted analyte are chemically modified through a silylation reaction, which replaces the active hydrogens with nonpolar trimethylsilyl (TMS) groups.[1] This increases the compound's volatility. Finally, the derivatized analyte is separated, identified, and quantified using a GC-MS system. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][3]
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Ethyl Acetate (HPLC grade)[1]
-
Methanol (HPLC grade)
-
Anhydrous Sodium Sulfate[1]
-
Sodium Hydroxide solution (for pH adjustment)
-
Phosphate or Borate Buffer (pH 9)
-
Deionized Water
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as a deuterated analog of the analyte.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for aqueous samples. It may require optimization for different matrices.
-
pH Adjustment: Transfer 5 mL of the aqueous sample into a glass centrifuge tube. Add a suitable amount of the internal standard. Adjust the sample pH to approximately 9 using a buffer or sodium hydroxide solution to ensure the analyte is in its free base form.[1]
-
Extraction: Add 5 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.[1]
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[1]
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube using a Pasteur pipette.[1]
-
Re-extraction: Repeat the extraction process (steps 2-4) two more times, combining all organic extracts to maximize recovery.[1]
-
Drying: Pass the combined organic extract through a small column or funnel containing anhydrous sodium sulfate to remove residual water.[1]
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40-50°C.[1][3] The resulting residue is ready for derivatization.
Derivatization Protocol
Derivatization is a critical step to increase the volatility of the analyte for GC analysis.[3]
-
Reagent Addition: To the dried sample extract, add 100 µL of the derivatizing agent (MSTFA + 1% TMCS).[1]
-
Reaction: Tightly cap the vial and heat it at 70°C for 60 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.[1]
GC-MS Instrumental Parameters
The following parameters are typical and may require optimization for specific instruments.[1][3]
-
GC System: Agilent GC coupled to a Mass Selective Detector (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar capillary column.[3]
-
Injector: Splitless mode, Temperature: 270°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.[1]
-
-
MSD Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-450) for initial identification of derivative peaks and Selected Ion Monitoring (SIM) for quantification.[1] Characteristic ions for the derivatized analyte and internal standard must be determined experimentally.
-
Data Presentation and Method Validation
The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][5] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Table 1: Typical Performance Characteristics for the GC-MS Method (Note: These values are illustrative and must be experimentally determined during method validation.)
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve constructed from at least five concentration levels.[4][7] |
| Limit of Detection (LOD) | To be determined | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | To be determined | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery %) | 90 - 110% | The closeness of the measured value to the true value, assessed by spike/recovery studies.[4] |
| Precision (RSD %) | < 15% | The degree of agreement among individual test results, assessed as repeatability and intermediate precision.[4] |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchtrendsjournal.com [researchtrendsjournal.com]
- 5. impactfactor.org [impactfactor.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 2-Amino-1-(4-methoxyphenyl)ethanol using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of small organic molecules.[1] It provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule in solution. This document provides a comprehensive guide to the use of one- and two-dimensional NMR spectroscopy for the structural characterization of 2-Amino-1-(4-methoxyphenyl)ethanol. The protocols outlined here are designed to be broadly applicable to similar small molecules.
Molecular Structure
This compound is a chiral amino alcohol. The key structural features to be confirmed by NMR include the para-substituted methoxyphenyl ring, the ethanolamine side chain, and the connectivity between these two fragments.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is estimated based on spectral data from closely related compounds and standard chemical shift increments.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-2', H-6' | 7.25 | d | 8.5 | 2H |
| H-3', H-5' | 6.88 | d | 8.5 | 2H |
| H-1 | 4.60 | dd | 8.0, 4.0 | 1H |
| OCH₃ | 3.80 | s | - | 3H |
| H-2a | 2.95 | dd | 12.5, 4.0 | 1H |
| H-2b | 2.75 | dd | 12.5, 8.0 | 1H |
| OH, NH₂ | 2.5 (broad) | s | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Label | Chemical Shift (δ) ppm |
| C-4' | 159.0 |
| C-1' | 134.0 |
| C-2', C-6' | 127.5 |
| C-3', C-5' | 114.0 |
| C-1 | 74.0 |
| OCH₃ | 55.3 |
| C-2 | 47.0 |
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[2]
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents like DMSO-d₆ or MeOD-d₄ can also be used depending on the solubility and the need to observe exchangeable protons (OH and NH₂).
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is preferable.[2]
-
Sample Filtration: To remove any particulate matter that can degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
The following experiments are recommended for a comprehensive structural elucidation.
-
¹H NMR Spectroscopy: This is the first experiment to be performed. It provides information on the number of different types of protons, their chemical environment, their multiplicity (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR Spectroscopy: This experiment provides information about the number of different types of carbon atoms in the molecule. A broadband proton-decoupled ¹³C spectrum will show each unique carbon as a single peak.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are useful for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.
-
2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum indicate which protons are spin-spin coupled.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to.[3]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment shows correlations between protons and carbons that are two or three bonds away.[3] This is particularly useful for establishing the connectivity of different fragments of the molecule.
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for the structural elucidation of this compound.
Interpretation of NMR Data
-
¹H NMR: The aromatic region is expected to show two doublets, characteristic of a para-substituted benzene ring. The methoxy group should appear as a singlet around 3.8 ppm. The protons on the ethanolamine side chain will be diastereotopic and should appear as distinct multiplets. The protons of the OH and NH₂ groups are exchangeable and may appear as a broad singlet.
-
¹³C NMR: The spectrum should show the expected number of carbon signals. The DEPT experiments will help in assigning the CH, CH₂, and CH₃ groups.
-
COSY: This will confirm the coupling between H-1 and the two H-2 protons on the ethanolamine side chain. It will also show the coupling between the adjacent aromatic protons (H-2'/H-6' with H-3'/H-5').
-
HSQC: This will correlate each proton signal with the signal of the carbon it is directly attached to, allowing for unambiguous assignment of the protonated carbons.
-
HMBC: This is key to confirming the overall structure. Important correlations to look for include:
-
The methoxy protons to the C-4' carbon.
-
The H-1 proton to the aromatic carbons C-1', C-2', and C-6'.
-
The H-2 protons to the C-1 carbon.
-
By systematically analyzing these spectra, the complete structure of this compound can be unambiguously determined.
References
Application of 2-Amino-1-(4-methoxyphenyl)ethanol in the Synthesis of Chiral Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. Among the diverse array of chiral building blocks used for ligand synthesis, amino alcohols have emerged as a particularly valuable class due to their ready availability from the chiral pool and their straightforward conversion into a variety of ligand scaffolds. This document focuses on the application of 2-Amino-1-(4-methoxyphenyl)ethanol, a readily available chiral amino alcohol, in the synthesis of chiral ligands, with a primary focus on the widely used bis(oxazoline) (BOX) ligands. These ligands, in combination with various metal precursors, form highly effective and selective catalysts for a range of asymmetric transformations.
Chiral Ligand Synthesis from this compound
The most prominent application of this compound in chiral ligand synthesis is in the preparation of C₂-symmetric bis(oxazoline) ligands. The general synthetic strategy involves the condensation of two equivalents of the chiral amino alcohol with a dicarboxylic acid derivative, followed by cyclization to form the two oxazoline rings. A common and efficient method utilizes a one-pot reaction with a dinitrile, such as malononitrile, which serves as the backbone connecting the two chiral oxazoline units.
The chirality of the resulting ligand is directly derived from the stereocenter in the starting amino alcohol, this compound. This chirality is then transferred to the catalytic process, influencing the stereochemical outcome of the reaction.
Applications in Asymmetric Catalysis
Complexes of bis(oxazoline) ligands with various transition metals, particularly copper(II), have proven to be highly versatile and efficient catalysts for a wide range of enantioselective reactions. The metal center acts as a Lewis acid, activating the substrate, while the chiral ligand creates a well-defined chiral environment, dictating the facial selectivity of the reaction.
One of the most well-documented applications of copper(II)-BOX complexes is in the catalysis of asymmetric Diels-Alder reactions. These reactions are powerful carbon-carbon bond-forming transformations for the construction of cyclic systems with multiple stereocenters. The use of chiral BOX ligands derived from amino alcohols allows for high levels of enantioselectivity and diastereoselectivity in the cycloaddition of various dienes and dienophiles.
Other important asymmetric reactions catalyzed by metal complexes of bis(oxazoline) ligands include:
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Aldol Reactions: The reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound.
-
Cyclopropanation and Aziridination: The formation of three-membered rings.
-
Hydrosilylation: The addition of a silicon-hydrogen bond across a double or triple bond.
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Methylenebis[4-(4-methoxyphenyl)-4,5-dihydrooxazole]
This protocol describes the synthesis of a representative bis(oxazoline) ligand from (1R)-2-amino-1-(4-methoxyphenyl)ethanol.
Materials:
-
(1R)-2-amino-1-(4-methoxyphenyl)ethanol
-
Malononitrile
-
Zinc Trifluoromethanesulfonate (Zn(OTf)₂)
-
Anhydrous Toluene
-
Anhydrous Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of malononitrile (1.0 eq) in anhydrous toluene, add (1R)-2-amino-1-(4-methoxyphenyl)ethanol (2.0 eq).
-
Add a catalytic amount of zinc trifluoromethanesulfonate (0.05 eq).
-
Heat the reaction mixture to reflux for 24 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure bis(oxazoline) ligand.
Protocol 2: Copper(II)-Catalyzed Asymmetric Diels-Alder Reaction
This protocol outlines a general procedure for the enantioselective Diels-Alder reaction between an N-acryloyloxazolidinone and cyclopentadiene using a copper(II)-bis(oxazoline) complex as the catalyst.
Materials:
-
2,2'-Methylenebis[4-(4-methoxyphenyl)-4,5-dihydrooxazole] (ligand)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-Acryloyloxazolidinone (dienophile)
-
Cyclopentadiene (diene, freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the bis(oxazoline) ligand (0.11 eq) and Cu(OTf)₂ (0.10 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Add the N-acryloyloxazolidinone (1.0 eq) to the catalyst solution.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Diels-Alder adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data
| Ligand Substituent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Ratio | Enantiomeric Excess (ee%) |
| Phenyl | 10 | -78 | 3 | 95 | >99:1 | 98 (endo) |
| Phenyl | 10 | 0 | 1 | 96 | 98:2 | 91 (endo) |
Note: This data is illustrative and based on analogous systems. Actual results with the 4-methoxyphenyl derivative may vary.
Visualizations
Synthesis of Bis(oxazoline) Ligand
Caption: Synthetic scheme for the formation of a bis(oxazoline) ligand.
Catalytic Cycle of Asymmetric Diels-Alder Reaction
Caption: Simplified catalytic cycle for the Diels-Alder reaction.
Conclusion
This compound serves as a valuable and readily accessible chiral precursor for the synthesis of effective chiral ligands, particularly bis(oxazoline)s. These ligands, when complexed with transition metals like copper(II), demonstrate high catalytic activity and enantioselectivity in a variety of important asymmetric transformations, most notably the Diels-Alder reaction. The modular nature of the ligand synthesis allows for potential tuning of steric and electronic properties to optimize catalyst performance for specific substrates and reactions. The protocols and data presented herein provide a foundation for researchers to explore the utility of this chiral building block in the development of novel asymmetric catalytic systems.
Application Note and Protocol: Derivatization of 2-Amino-1-(4-methoxyphenyl)ethanol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-methoxyphenyl)ethanol, also known as methoxamine, is a sympathomimetic amine that acts as a selective α1-adrenergic receptor agonist. Its pharmacological activity and potential presence in various matrices necessitate sensitive and specific analytical methods for its detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the polar nature of this compound, owing to its primary amine and secondary alcohol functional groups, results in poor chromatographic performance, including peak tailing and low sensitivity, when analyzed directly.
To overcome these limitations, a derivatization step is essential to increase the volatility and thermal stability of the analyte. This application note provides detailed protocols for two effective derivatization methods for this compound prior to GC-MS analysis: silylation for achiral analysis and chiral derivatization for the separation of its enantiomers.
Achiral Analysis via Silylation
Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amino groups.[1] The active hydrogens are replaced by a non-polar trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[2]
Experimental Protocol: Silylation with MSTFA
This protocol details the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a trimethylchlorosilane (TMCS) catalyst.
Materials:
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Ethyl Acetate (HPLC grade)
-
Nitrogen gas, high purity
-
GC vials (2 mL) with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Pipettes and syringes
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous pyridine to prepare a 1 mg/mL stock solution.
-
Derivatization Reaction:
-
Pipette 100 µL of the stock solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 60°C.
-
Add 100 µL of MSTFA and 10 µL of TMCS to the dried residue.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Parameters (Typical)
-
GC System: Agilent 7890A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS System: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Data Presentation: Expected Results for Bis-TMS Derivative
The derivatization reaction results in the formation of the bis-trimethylsilyl (bis-TMS) derivative of this compound.
| Parameter | Expected Value |
| Derivative | 1-(4-methoxyphenyl)-1-(trimethylsilyloxy)-2-(trimethylsilylamino)ethane |
| Molecular Weight | 311 g/mol |
| Expected Retention Time | Approximately 12-15 minutes (under the specified GC conditions) |
| Key Mass Spectral Fragments (m/z) | 311 (M+), 296 ([M-CH3]+), 179 ([M-C4H12NSi]+), 73 ([Si(CH3)3]+) |
Note: Retention times and fragmentation patterns should be confirmed by running a standard under the specific instrumental conditions.
Chiral Analysis via Derivatization with N-Trifluoroacetyl-L-prolyl chloride (TFPC)
Due to the presence of a chiral center at the carbon atom bearing the hydroxyl group, this compound exists as a pair of enantiomers. Chiral derivatization with an enantiomerically pure reagent, such as N-trifluoroacetyl-L-prolyl chloride (TFPC), converts the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
Experimental Protocol: Derivatization with TFPC
This protocol describes the formation of diastereomeric amides by reacting the amino group of this compound with TFPC.
Materials:
-
(R,S)-2-Amino-1-(4-methoxyphenyl)ethanol standard
-
N-Trifluoroacetyl-L-prolyl chloride (TFPC)
-
Anhydrous Dichloromethane
-
Anhydrous Triethylamine
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Nitrogen gas, high purity
-
GC vials (2 mL) with screw caps and septa
-
Vortex mixer
-
Pipettes and syringes
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of (R,S)-2-Amino-1-(4-methoxyphenyl)ethanol in anhydrous dichloromethane.
-
Derivatization Reaction:
-
To 100 µL of the analyte solution in a vial, add 20 µL of anhydrous triethylamine.
-
Add 50 µL of a 10 mg/mL solution of TFPC in anhydrous dichloromethane.
-
Cap the vial and vortex the mixture. Let it react at room temperature for 30 minutes.
-
-
Work-up:
-
Add 500 µL of saturated sodium bicarbonate solution to quench the reaction.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the organic (lower) layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Analysis:
-
The dried organic solution is ready for GC-MS analysis.
-
GC-MS Parameters (Typical)
The same GC-MS parameters as described in section 2.2 can be used for the analysis of the TFPC derivatives.
Data Presentation: Expected Results for N-TFA-L-prolyl Diastereomers
The derivatization of the racemic amine with L-TFPC will result in two diastereomers: N-TFA-L-prolyl-(R)-2-amino-1-(4-methoxyphenyl)ethanol and N-TFA-L-prolyl-(S)-2-amino-1-(4-methoxyphenyl)ethanol.
| Parameter | Expected Value |
| Derivatives | N-Trifluoroacetyl-L-prolyl diastereomers of this compound |
| Molecular Weight | 360 g/mol |
| Expected Retention Times | Two distinct peaks, baseline separated. The elution order will depend on the specific GC conditions and column but should be consistent. |
| Key Mass Spectral Fragments (m/z) | 360 (M+), 267 ([M-C4H6NO]+), 193 ([M-C8H8O2F3]+), 166 (TFA-proline fragment) |
Note: The exact retention times and relative elution order of the diastereomers must be determined experimentally using standards of the individual enantiomers if available, or by consistent observation of the two peaks from the racemic mixture.
Visualizations
Caption: Experimental workflows for achiral and chiral derivatization.
Caption: Silylation reaction scheme.
Caption: Chiral derivatization reaction scheme.
Conclusion
The derivatization of this compound is a crucial step for its successful analysis by GC-MS. Silylation with MSTFA provides a robust method for achiral quantification, yielding a volatile and thermally stable derivative with characteristic mass spectral fragments. For enantioselective analysis, derivatization with N-trifluoroacetyl-L-prolyl chloride effectively produces diastereomers that can be separated on a standard achiral column. The protocols provided herein offer detailed procedures for both analytical approaches, enabling researchers to accurately and reliably determine the presence and enantiomeric composition of this important compound in various sample matrices. It is recommended to validate these methods in the specific matrix of interest to ensure optimal performance.
References
Chiral HPLC method development for enantiomeric separation of 2-Amino-1-(4-methoxyphenyl)ethanol
An Application Note and Protocol for the Enantiomeric Separation of 2-Amino-1-(4-methoxyphenyl)ethanol by Chiral HPLC
Abstract
This document provides a comprehensive guide for developing a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of this compound. Due to the critical role of enantiomeric purity in the pharmaceutical industry, a robust and reliable analytical method is essential for the quality control of chiral compounds. This application note outlines a systematic approach, including column and mobile phase screening, followed by method optimization, to achieve a successful separation of the enantiomers. The provided protocols are designed for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
The separation of enantiomers is a crucial task in the development and quality control of pharmaceuticals, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. This compound is a chiral amino alcohol, and the ability to resolve its enantiomers is a prerequisite for its development as a potential therapeutic agent or as a chiral building block.
The direct separation of enantiomers is most commonly achieved by chiral HPLC, which utilizes a chiral stationary phase (CSP) to form transient diastereomeric complexes with the enantiomers, leading to different retention times.[1][2] The development of a suitable chiral HPLC method often involves a screening process to identify the optimal combination of CSP and mobile phase.[1][3][4] This note details a systematic strategy for developing such a method for this compound.
Experimental Workflow
The development of a chiral HPLC method follows a logical progression from initial screening to final optimization. The workflow diagram below illustrates the key stages of this process.
Caption: Workflow for Chiral HPLC Method Development.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.
-
Chiral Columns (for screening):
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
-
Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA).
-
Analyte: Racemic this compound.
Experimental Protocols
Standard Solution Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Methanol or a mixture of mobile phase components).
-
Dilute the stock solution to a working concentration of 0.1 mg/mL for injection.
Phase 1: Column and Mobile Phase Screening
A screening protocol is employed to test multiple combinations of chiral stationary phases and mobile phases to identify the most promising conditions for enantiomeric separation.[2][3] Given that this compound is a basic compound, the addition of a basic modifier like Diethylamine (DEA) to the mobile phase in normal phase mode is recommended to improve peak shape and resolution.[1]
Table 1: Chiral HPLC Screening Conditions
| Parameter | Normal Phase (NP) | Reversed Phase (RP) | Polar Organic (PO) |
| Mobile Phase A | n-Hexane / IPA / DEA (90:10:0.1, v/v/v) | ACN / Water / TFA (60:40:0.1, v/v/v) | ACN / MeOH (50:50, v/v) |
| Mobile Phase B | n-Hexane / EtOH / DEA (90:10:0.1, v/v/v) | MeOH / Water / TFA (60:40:0.1, v/v/v) | ACN / EtOH (50:50, v/v) |
| Columns | CHIRALPAK® AD-H, CHIRALCEL® OD-H | CHIRALPAK® AD-RH, CHIRALCEL® OD-RH, CHIROBIOTIC® T | CHIRALPAK® AD-H, CHIRALCEL® OD-H, CHIROBIOTIC® T |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 225 nm | UV at 225 nm | UV at 225 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
Phase 2: Method Optimization
Once the initial screening identifies a promising column and mobile phase system (i.e., one that shows baseline or near-baseline separation), the next step is to optimize the method to improve resolution (Rs), reduce analysis time, and ensure robustness.
-
Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., IPA or EtOH in normal phase) in increments of 2-5% to fine-tune retention and selectivity.
-
Additive Concentration: Adjust the concentration of the additive (e.g., DEA) to assess its impact on peak shape and resolution.
-
Flow Rate: Investigate the effect of flow rate (e.g., from 0.5 to 1.2 mL/min) on resolution and analysis time. Lower flow rates can sometimes improve chiral separations.[4]
-
Temperature: Evaluate the effect of column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often increase chiral selectivity.[4]
Expected Results and Data Presentation
The screening phase is expected to yield a range of outcomes, from no separation to partial or complete separation. The following table presents hypothetical but realistic data from a screening experiment to illustrate how the results can be summarized.
Table 2: Hypothetical Screening Results for this compound
| Column | Mobile Phase System | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) | Comments |
| CHIRALCEL® OD-H | NP: Hexane/IPA/DEA (90:10:0.1) | 8.5 | 9.2 | 1.08 | 1.3 | Partial separation. |
| CHIRALPAK® AD-H | NP: Hexane/EtOH/DEA (90:10:0.1) | 10.2 | 11.8 | 1.16 | 2.1 | Good separation. Candidate for optimization. |
| CHIROBIOTIC® T | RP: ACN/Water/TFA (60:40:0.1) | 5.1 | 5.1 | 1.00 | 0.0 | No separation. |
| CHIRALPAK® AD-H | PO: ACN/MeOH (50:50) | 6.3 | 6.8 | 1.08 | 1.4 | Partial separation. |
tR1, tR2 = Retention times of the first and second eluting enantiomers, respectively. Selectivity (α) = (tR2 - t0) / (tR1 - t0), where t0 is the void time. Resolution (Rs) = 2(tR2 - tR1) / (w1 + w2), where w is the peak width at the base.
Based on the hypothetical data in Table 2, the CHIRALPAK® AD-H column with a normal phase mobile phase containing ethanol shows the most promise and would be selected for further optimization.
Conclusion
The development of a chiral HPLC method for the enantiomeric separation of this compound can be systematically achieved through a structured screening and optimization process. By evaluating a range of polysaccharide and macrocyclic glycopeptide-based chiral stationary phases with different mobile phase modes, a suitable starting point for method optimization can be identified. The protocols and strategies outlined in this application note provide a robust framework for researchers to develop a reliable and efficient method for the analysis of this and structurally related chiral compounds.
References
Application Notes and Protocols: The Role of 2-Amino-1-(4-methoxyphenyl)ethanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Amino-1-(4-methoxyphenyl)ethanol and its derivatives as key chiral building blocks in the synthesis of pharmaceutical intermediates. The focus is on the practical application of this compound in the preparation of widely used drugs, including the antidepressant Venlafaxine and the bronchodilator Formoterol. This document includes detailed experimental protocols, quantitative data, and visual representations of synthetic workflows to support research and development in medicinal chemistry and process development.
Introduction
This compound is a valuable chiral amino alcohol that serves as a crucial starting material or intermediate in the synthesis of a variety of pharmaceutical active ingredients. Its structural features, including a chiral center, an amino group, and a methoxyphenyl moiety, make it a versatile synthon for creating complex molecules with specific stereochemistry, which is often critical for pharmacological activity. This document outlines its application in the synthesis of key pharmaceutical intermediates, providing researchers with the necessary information to replicate and adapt these procedures.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound and its derivatives lies in the synthesis of drugs targeting the central nervous system and respiratory system. Two prominent examples are:
-
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders. The synthesis of a key intermediate for Venlafaxine, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, can be achieved from precursors derived from the methoxyphenyl ethanolamine scaffold.
-
Formoterol: A long-acting beta-agonist (LABA) used in the management of asthma and chronic obstructive pulmonary disease (COPD). The synthesis of Formoterol involves chiral intermediates that can be prepared using derivatives of this compound.
Synthesis of Venlafaxine Intermediate
A critical intermediate in the synthesis of Venlafaxine is 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. A common synthetic route involves the reduction of a nitrile precursor.
Experimental Protocol: Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
This protocol is based on the reduction of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol.
Materials:
-
1-[cyano(p-methoxyphenyl)methyl]cyclohexanol
-
10% Palladium on Carbon (Pd/C)
-
Acetic Acid
-
Ethyl Acetate
-
Sodium Hydroxide solution (48%)
-
Chloroform
-
Isopropyl Alcohol
-
Isopropyl Alcohol Hydrochloride
Procedure:
-
In an autoclave, combine 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol and 10% Palladium on Carbon in acetic acid.
-
Pressurize the autoclave with hydrogen gas to 10-15 kg/cm ².
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
After the reaction, release the pressure and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Suspend the resulting solid in ethyl acetate and stir for 30 minutes at ambient temperature.
-
Filter the suspension and wash the solid with ethyl acetate.
-
Dry the solid at 55-60°C to yield 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol.[1]
Purification:
Further purification can be achieved by recrystallization from a suitable solvent system.
Quantitative Data for Venlafaxine Intermediate Synthesis
| Precursor | Reducing Agent/Catalyst | Solvent | Yield | Purity | Reference |
| 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | 10% Pd/C, H₂ | Acetic Acid | 60% | Not specified | [1] |
| 1-[2-amino-(4-methoxyphenyl) ethyl] Cyclohexanol acetate | Formic acid, Formaldehyde | Water | 66% | 99% (HPLC) |
dot
Synthesis of Formoterol Intermediate
The synthesis of Formoterol often involves the preparation of a chiral amino alcohol intermediate, which is then further elaborated. A representative synthesis involves the reduction of a ketone precursor followed by resolution of diastereomers.
Experimental Protocol: Synthesis of 1-(4-benzyloxy-3-aminophenyl)-2-{[2-(4-methoxyphenyl)-1-methylethyl]amino}ethanol
This protocol describes a key step in a multi-step synthesis of a Formoterol intermediate.
Materials:
-
1-(4-benzyloxy-3-nitrophenyl)-2-{[2-(4-methoxyphenyl)-1-methylethyl]amino}ethanone
-
Sodium Borohydride (NaBH₄)
-
Ethanol
-
Raney Nickel (Raney Ni)
-
Hydrogen gas
-
Various solvents for recrystallization (e.g., methanol/ether, ethanol/isopropyl ether)
Procedure:
-
Reduction of the Ketone:
-
In a round-bottom flask, suspend 1-(4-benzyloxy-3-nitrophenyl)-2-{[2-(4-methoxyphenyl)-1-methylethyl]amino}ethanone in ethanol.
-
Add sodium borohydride portion-wise while stirring at room temperature.
-
Continue stirring overnight. The resulting solution containing the alcohol can be used directly in the next step.[2]
-
-
Reduction of the Nitro Group:
-
To the solution from the previous step, add Raney Nickel under a nitrogen atmosphere.
-
Introduce hydrogen gas and carry out hydrogenation at normal pressure until hydrogen uptake ceases.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-benzyloxy-3-aminophenyl)-2-{[2-(4-methoxyphenyl)-1-methylethyl]amino}ethanol as an oil.[2]
-
-
Diastereomeric Resolution:
-
Dissolve the crude oil in a suitable solvent mixture (e.g., methanol and diethyl ether).
-
Slowly cool the solution to induce crystallization of one diastereomer.
-
Collect the solid by filtration.
-
Recrystallize the solid from an appropriate solvent system to obtain the desired diastereomer with high purity.[2]
-
Quantitative Data for Formoterol Intermediate Synthesis
| Step | Reagents | Yield | Purity of Diastereomer (RR/SS isomers) | Reference |
| Ketone and Nitro Reduction | NaBH₄, Raney Ni, H₂ | 94% (two steps) | 54.90% (before resolution) | [2] |
| Recrystallization from Methanol/Ether (1/10 v/v) | - | 51.0% | 99.82% | [2] |
| Recrystallization from Ethanol/Isopropyl Ether (1/100 v/v) | - | 40.5% | 99.85% | [2] |
| Recrystallization from Methanol/Ether (1/30 v/v) | - | 40.2% | 99.84% | [2] |
| Recrystallization from Ethanol/Isopropyl Ether (1/10 v/v) | - | 40.4% | 99.85% | [2] |
dot
General Synthesis of Beta-Blockers
The ethanolamine side chain is a common structural motif in most beta-blockers.[1] A general and widely used method for their synthesis involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine.
Mechanism of Action of Beta-Blockers
Beta-blockers function by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors.[1] This blockage leads to a reduction in heart rate, blood pressure, and myocardial contractility.[1]
dot
References
Application Notes and Protocols for the Asymmetric Reduction of Ketones Using Chiral Oxazaborolidine Catalysts
Disclaimer: While the request specified the use of catalysts derived from 2-Amino-1-(4-methoxyphenyl)ethanol, a thorough review of the scientific literature did not yield specific quantitative data or detailed protocols for this particular precursor. Therefore, this document provides a comprehensive overview and detailed protocols for the well-established Corey-Bakshi-Shibata (CBS) reduction, a closely related and widely used method for the asymmetric reduction of ketones. The protocols and data presented herein are based on catalysts derived from other commonly employed chiral amino alcohols, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, which serve as a representative example of this class of reactions.
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries.[1][2] One of the most reliable and widely adopted methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction.[3][4] This method utilizes a chiral oxazaborolidine catalyst, prepared from a chiral β-amino alcohol and a borane source, to achieve high levels of enantioselectivity.[3][5] The catalyst, used in substoichiometric amounts, activates a stoichiometric borane reducing agent (e.g., borane-THF or borane-dimethyl sulfide complex) and directs the hydride delivery to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.[4][6]
The predictability of the stereochemical outcome, the high yields, and the excellent enantiomeric excesses (ee) achievable make the CBS reduction a powerful tool for synthetic chemists.[4] This document provides detailed protocols for the in situ generation of the oxazaborolidine catalyst and its application in the asymmetric reduction of a variety of ketone substrates.
Signaling Pathway and Reaction Mechanism
The CBS reduction proceeds through a well-defined catalytic cycle. The mechanism involves the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor. The ketone substrate then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, followed by an intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered transition state. This directed hydride transfer is the key to the high enantioselectivity of the reaction. After the hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle.
Figure 1: Catalytic cycle of the CBS reduction.
Experimental Protocols
The following protocols describe the in situ generation of the chiral oxazaborolidine catalyst and the subsequent asymmetric reduction of a prochiral ketone. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
3.1. Materials and Reagents
-
Chiral β-amino alcohol (e.g., (1S,2R)-(-)-cis-1-amino-2-indanol or (S)-α,α-diphenyl-2-pyrrolidinemethanol)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Prochiral ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
3.2. Protocol 1: In Situ Catalyst Formation and Asymmetric Reduction
This protocol is a general procedure for the asymmetric reduction of ketones.
Figure 2: General workflow for the CBS reduction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral β-amino alcohol (0.05 - 0.1 equivalents).
-
Solvent Addition: Add anhydrous THF to dissolve the amino alcohol.
-
Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add the borane source (e.g., BH₃·SMe₂ or BH₃·THF, 1.0 - 1.2 equivalents) dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
Substrate Addition: In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF. Add the ketone solution dropwise to the catalyst mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically room temperature, but can be lower for improved enantioselectivity) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
3.3. Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the chiral alcohol product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis, comparing the product to a racemic standard.
Data Presentation
The following tables summarize representative data for the CBS reduction of various ketone substrates using catalysts derived from commonly employed chiral amino alcohols.
Table 1: Asymmetric Reduction of Aryl Ketones
| Entry | Ketone Substrate | Chiral Amino Alcohol (mol%) | Borane Source | Yield (%) | ee (%) | Product Configuration |
| 1 | Acetophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol (10) | BH₃·THF | 95 | 97 | R |
| 2 | α-Tetralone | (S)-α,α-diphenyl-2-pyrrolidinemethanol (10) | BH₃·THF | 92 | 98 | R |
| 3 | 1-Indanone | (S)-α,α-diphenyl-2-pyrrolidinemethanol (10) | BH₃·THF | 90 | 95 | R |
| 4 | 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | BH₃·SMe₂ | >90 | >95 | S |
Table 2: Asymmetric Reduction of Aliphatic Ketones
| Entry | Ketone Substrate | Chiral Amino Alcohol (mol%) | Borane Source | Yield (%) | ee (%) | Product Configuration |
| 1 | 2-Octanone | (S)-α,α-diphenyl-2-pyrrolidinemethanol (10) | BH₃·THF | 85 | 88 | R |
| 2 | 3,3-Dimethyl-2-butanone | (S)-α,α-diphenyl-2-pyrrolidinemethanol (10) | BH₃·THF | 88 | 92 | R |
| 3 | Cyclohexyl methyl ketone | (S)-α,α-diphenyl-2-pyrrolidinemethanol (10) | BH₃·THF | 90 | 94 | R |
Note: The data in these tables are representative examples from the literature and actual results may vary depending on the specific reaction conditions.
Conclusion
The CBS reduction is a highly effective and versatile method for the enantioselective synthesis of chiral secondary alcohols from prochiral ketones. The use of chiral oxazaborolidine catalysts, generated in situ from readily available chiral amino alcohols and a borane source, provides a practical and reliable approach for obtaining products with high yields and excellent enantioselectivities. The protocols and data presented here serve as a valuable guide for researchers in academia and industry for the application of this powerful synthetic tool. While specific data for catalysts derived from this compound is not widely reported, the principles and procedures outlined in this document are broadly applicable to the development of new asymmetric catalytic reductions.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. york.ac.uk [york.ac.uk]
Application Note and Protocol: N-benzoylation of (S)-2-amino-1-(4-methoxyphenyl)ethanol to Synthesize (S)-tembamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-tembamide, with the IUPAC name N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide, is a molecule of interest in medicinal chemistry.[1] This protocol details the synthesis of (S)-tembamide through the N-benzoylation of the primary amine (S)-2-amino-1-(4-methoxyphenyl)ethanol. The described methodology is based on the robust and widely applicable Schotten-Baumann reaction, which facilitates the acylation of amines with acyl chlorides in a biphasic system using an aqueous base.[2][3][4] This method is advantageous due to its typically high yields, operational simplicity, and the use of readily available and cost-effective reagents.
Reaction Scheme:
Data Presentation
The following table summarizes the key reactants and products involved in this protocol.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| (S)-2-amino-1-(4-methoxyphenyl)ethanol | C₉H₁₃NO₂ | 167.21 | Starting Material |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Reagent |
| Sodium Hydroxide | NaOH | 40.00 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Organic Solvent |
| (S)-tembamide | C₁₆H₁₇NO₃ | 271.31 | Product |
Experimental Protocol: Schotten-Baumann N-benzoylation
This protocol is adapted from the general Schotten-Baumann reaction conditions for the acylation of amines.[2][3][4]
Materials:
-
(S)-2-amino-1-(4-methoxyphenyl)ethanol
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve (S)-2-amino-1-(4-methoxyphenyl)ethanol (1.0 eq) in dichloromethane (DCM, approximately 20 mL per gram of amine). To this, add a 1 M aqueous solution of sodium hydroxide (2.5 eq).
-
Addition of Benzoyl Chloride: Cool the vigorously stirred biphasic mixture in an ice bath to 0-5 °C. Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the complete addition of benzoyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude (S)-tembamide can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Visualizations
Experimental Workflow:
Signaling Pathway Context (Hypothetical):
While the specific signaling pathways involving (S)-tembamide are not extensively detailed in the provided search results, N-acylated amino alcohols, in general, are a class of compounds with diverse biological activities. The introduction of the benzoyl group can modulate properties such as lipophilicity and metabolic stability, which are crucial for interaction with biological targets.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol, a key intermediate in the development of various pharmaceuticals. The following frequently asked questions (FAQs) and guides are designed for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low yields and impurities.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route, reaction conditions, and purity of reagents. The two most common synthetic pathways involve either the reduction of 2-amino-4'-methoxyacetophenone or the catalytic hydrogenation of a nitrile precursor.
Potential Causes for Low Yield:
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. For the reduction of the ketone precursor, sodium borohydride (NaBH₄) is a milder and safer option, but lithium aluminum hydride (LiAlH₄) is a more potent reducing agent that can lead to higher yields if handled correctly. However, LiAlH₄ reacts violently with water and alcohols, necessitating anhydrous conditions.
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Inefficient Catalytic Hydrogenation: In the nitrile reduction pathway, the activity of the catalyst (e.g., Raney® Nickel) is paramount.[1] Catalyst deactivation due to impurities or improper handling can significantly lower the yield.
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Incorrect Reaction Temperature and Pressure: Both reduction methods are sensitive to temperature and pressure.[2][3][4] Deviations from the optimal ranges can lead to incomplete reactions or the formation of side products.
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Presence of Impurities: Impurities in the starting materials, solvents, or from side reactions can interfere with the primary reaction pathway.
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Formation of Byproducts: Side reactions, such as over-reduction or condensation, can consume the starting material and reduce the yield of the desired product.
Troubleshooting Solutions:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and appropriately dried, especially when using water-sensitive reagents like LiAlH₄.
-
Optimize Reducing Agent: If using NaBH₄, consider increasing the molar excess or switching to the more reactive LiAlH₄ under strictly anhydrous conditions.
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Catalyst Handling: For catalytic hydrogenation, use fresh, high-activity Raney® Nickel. Ensure the catalyst is properly washed and handled under an inert atmosphere to prevent deactivation.
-
Reaction Condition Optimization: Systematically optimize the temperature, pressure, and reaction time. Use a small-scale experimental design (DoE) approach to identify the optimal conditions for your specific setup.
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it goes to completion.
Q2: I am observing significant byproduct formation. What are the common side products and how can I minimize them?
A2: Byproduct formation is a common cause of low yields and purification challenges. The nature of the byproducts depends on the synthetic route and reaction conditions.
Common Byproducts:
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Over-reduction Products: Using overly harsh reducing agents or prolonged reaction times can lead to the reduction of the methoxy group or other functional groups.
-
Dimerization Products: Side reactions between starting materials or intermediates can lead to the formation of dimers, particularly at higher concentrations or temperatures.
-
Unreacted Starting Material: Incomplete reactions will result in the presence of the starting ketone or nitrile in the final product mixture.
Strategies to Minimize Byproducts:
-
Control of Reaction Stoichiometry: Use the appropriate molar ratio of reducing agent to starting material. An excessive amount of reducing agent can lead to over-reduction.
-
Temperature Control: Maintain the reaction at the optimal temperature. Lowering the temperature can sometimes reduce the rate of side reactions more than the desired reaction.
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Chemoselective Reducing Agents: For the reduction of the ketone, NaBH₄ is more chemoselective than LiAlH₄ and will not typically reduce other functional groups like esters that might be present in more complex molecules.[5][6]
-
Catalyst Selection and Modification: In catalytic hydrogenation, the choice of catalyst and support can influence selectivity. Modifying the catalyst surface can sometimes suppress unwanted side reactions.[7]
Data Presentation
Table 1: Comparison of Common Reducing Agents for the Synthesis of this compound from 2-amino-4'-methoxyacetophenone.
| Reducing Agent | Typical Solvent(s) | Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to room temperature | Safer to handle, good chemoselectivity | Milder, may result in incomplete reaction |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl ether | 0°C to reflux | Highly reactive, often higher yields | Reacts violently with water/alcohols, requires strict anhydrous conditions |
Table 2: Typical Optimized Conditions for Raney® Nickel Catalyzed Hydrogenation.
| Parameter | Optimized Range | Rationale |
| Temperature | 80 - 140 °C | Balances reaction rate and selectivity.[8] |
| Pressure (Hydrogen) | 0.1 - 0.5 MPa | Ensures sufficient hydrogen availability for the reaction.[8] |
| Catalyst Loading | 5-10% w/w | A higher loading can increase the reaction rate but also the cost. |
| Solvent | Ethanol, Methanol | Good solubility for the substrate and product. |
Experimental Protocols
Protocol 1: Reduction of 2-amino-4'-methoxyacetophenone using Sodium Borohydride
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Dissolution: Dissolve 2-amino-4'-methoxyacetophenone (1 equivalent) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 1N HCl to quench the excess NaBH₄ and neutralize the mixture (adjust to pH ~7).
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
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Catalyst Preparation: In a hydrogenation reactor, add Raney® Nickel (5-10% w/w of the substrate) under a blanket of inert gas (e.g., Argon or Nitrogen).
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Solvent and Substrate Addition: Add the solvent (e.g., ethanol) followed by the nitrile precursor, 1-cyano-(4-methoxyphenyl)methyl]cyclohexanol.
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Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 0.1-0.5 MPa).[8] Heat the reaction mixture to the desired temperature (e.g., 80-140°C) with vigorous stirring.[8]
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Monitoring: Monitor the reaction progress by observing the hydrogen uptake.
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Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the catalyst under an inert atmosphere.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as needed.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. acs.org [acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 4. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 5. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Side reactions and impurity profiling in the synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the reduction of 2-azido-1-(4-methoxyphenyl)ethanone.
Issue 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reduction of the Azide Precursor: The reducing agent may be inactive or used in insufficient quantity. | - Verify the quality and activity of the reducing agent (e.g., NaBH₄, LiAlH₄, H₂/Pd-C).- Increase the molar equivalents of the reducing agent.- Optimize reaction time and temperature. |
| Side Reactions: Formation of byproducts such as pyrazine dimers from the intermediate α-amino ketone.[1][2][3] | - After the reduction of the azide, immediately proceed to the next step or protect the amino group to prevent dimerization.[2] |
| Over-reduction: Reduction of the benzylic alcohol to a methylene group or reduction of the aromatic ring. | - Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄).- Carefully control reaction conditions (temperature, pressure, and reaction time), especially during catalytic hydrogenation.[4] |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH. | - Screen different solvents to improve solubility and reactivity.- Perform temperature and pH optimization studies. |
| Product Loss During Work-up and Purification: The product may be lost during extraction or chromatography. | - Optimize the extraction pH to ensure the product is in its free base form.- Use appropriate chromatography conditions (e.g., stationary phase, mobile phase) to minimize loss. |
Issue 2: Presence of Significant Impurities in the Final Product
Troubleshooting Impurity Profile:
| Impurity | Potential Source | Mitigation Strategy |
| 2,5-bis(4-methoxyphenyl)pyrazine: | Dimerization of the intermediate 2-amino-1-(4-methoxyphenyl)ethanone.[1][2][3] | - Minimize the time the α-amino ketone intermediate is exposed to reaction conditions before the reduction of the carbonyl group.- Consider a one-pot reduction of both the azide and ketone functionalities. |
| 1-(4-methoxyphenyl)ethanone (4-methoxyacetophenone): | Incomplete conversion of the starting material. | - Ensure complete conversion of the starting material by monitoring the reaction using TLC or HPLC.- Optimize reaction conditions (e.g., reaction time, temperature) for the initial synthetic steps. |
| Isomeric Impurities (e.g., 2-Amino-1-(2-methoxyphenyl)ethanol): | Presence of isomeric impurities in the starting 4-methoxyacetophenone (e.g., 2-methoxyacetophenone or 3-methoxyacetophenone). | - Use highly pure starting materials.- Analyze the starting materials for isomeric purity before use. |
| 1-(4-methoxyphenyl)ethane: | Over-reduction of the carbonyl group to a methylene group. | - Employ milder reducing agents.- Avoid harsh catalytic hydrogenation conditions.[4] |
| Diastereomers: | If a stereoselective synthesis is attempted, the formation of the undesired diastereomer can occur. | - Optimize the chiral catalyst or auxiliary used.- Recrystallization or chiral chromatography can be used for purification.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective synthetic route starts from 4-methoxyacetophenone. This involves bromination to form 2-bromo-1-(4-methoxyphenyl)ethanone, followed by substitution with sodium azide to yield 2-azido-1-(4-methoxyphenyl)ethanone. The final step is the reduction of both the azide and ketone functionalities to produce the desired this compound.
Q2: What are the critical side reactions to consider during the reduction of 2-azido-1-(4-methoxyphenyl)ethanone?
The most critical side reaction is the intermolecular condensation of the intermediate α-amino ketone, which forms after the reduction of the azide group but before the reduction of the ketone.[1][2][3] This condensation leads to the formation of 2,5-bis(4-methoxyphenyl)pyrazine, a common and often significant impurity. To minimize this, it is advisable to use reaction conditions that facilitate the reduction of both functional groups in a single step or to quickly proceed with the ketone reduction after the azide has been reduced.[2]
Q3: How can I control the stereochemistry during the synthesis to obtain a specific enantiomer?
To achieve a stereoselective synthesis, you can employ chiral reducing agents or use a chiral catalyst. For example, a chiral oxaborolidine catalyst can be used for the asymmetric reduction of the ketone.[6] Alternatively, enzymatic resolutions can be employed to separate the desired enantiomer from a racemic mixture.[7] The choice of method will depend on the desired enantiomeric excess and the scalability of the process.
Q4: What analytical techniques are recommended for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying known and unknown impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information for the characterization of isolated impurities.
-
Chiral HPLC or Capillary Electrophoresis (CE): Necessary for determining the enantiomeric purity of the final product.[8][9][10]
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are crucial:
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Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid heating them excessively and protect them from shock and friction.
-
Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and pyrophoric. They react violently with water. Always handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Brominating Agents: α-Bromo ketones are lachrymatory and skin irritants. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Use appropriate solvents and ensure proper ventilation to avoid inhalation of vapors.
Experimental Protocols
Protocol 1: Synthesis of 2-azido-1-(4-methoxyphenyl)ethanone
-
Bromination of 4-methoxyacetophenone: Dissolve 4-methoxyacetophenone in a suitable solvent such as methanol or acetic acid. Add a brominating agent (e.g., bromine or N-bromosuccinimide) dropwise at a controlled temperature (e.g., 0-5 °C). Monitor the reaction by TLC. After completion, quench the reaction and extract the product, 2-bromo-1-(4-methoxyphenyl)ethanone.
-
Azidation: Dissolve the crude 2-bromo-1-(4-methoxyphenyl)ethanone in a polar aprotic solvent like DMF or acetone. Add sodium azide (NaN₃) and stir the mixture at room temperature. The reaction progress can be monitored by TLC. Once the reaction is complete, pour the mixture into water and extract the product, 2-azido-1-(4-methoxyphenyl)ethanone. Purify by recrystallization or column chromatography.
Protocol 2: Reduction of 2-azido-1-(4-methoxyphenyl)ethanone to this compound
-
Preparation: In a round-bottom flask under an inert atmosphere, suspend the reducing agent (e.g., 4 equivalents of NaBH₄) in a suitable solvent like ethanol or THF.
-
Addition of Azide: Dissolve 2-azido-1-(4-methoxyphenyl)ethanone in the same solvent and add it dropwise to the reducing agent suspension at a controlled temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid. Adjust the pH to basic (e.g., pH 10-11) with an aqueous base solution (e.g., NaOH).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Key side reaction leading to pyrazine impurity formation.
Caption: Workflow for impurity profiling and characterization.
References
- 1. The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent synthetic strategies commence with 4-methoxyacetophenone. A primary route involves the alpha-bromination of 4-methoxyacetophenone to yield 2-bromo-1-(4-methoxyphenyl)ethanone, followed by substitution with sodium azide to form 2-azido-1-(4-methoxyphenyl)ethanone. The final step is the reduction of the azide and ketone functionalities. An alternative approach involves the reduction of a cyanohydrin derived from 4-methoxybenzaldehyde.
Q2: What are the critical parameters to control during the reduction of 2-azido-1-(4-methoxyphenyl)ethanone?
A2: The reduction step is crucial for achieving high yield and purity. Key parameters to control include the choice of reducing agent, reaction temperature, and pressure (for catalytic hydrogenation). It is also vital to manage the concentration of the reaction mixture to minimize side reactions.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent system is another common method to obtain a highly pure product.
Q4: What are the expected yields for this synthesis?
A4: Yields can vary significantly based on the chosen route and optimization of reaction conditions. While specific yields for the direct synthesis of this compound are not extensively reported in publicly available literature, similar reductions of related compounds have reported yields ranging from moderate to high (in some cases exceeding 90% for specific steps).[1][2] Optimizing each step is critical to maximizing the overall yield.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The starting material is still present after the reaction time. | - Increase reaction time. - Increase reaction temperature (monitor for side reactions). - Use a more potent reducing agent. - Check the quality and activity of the catalyst (if applicable). |
| Side reactions: Formation of byproducts, such as pyrazines from the self-condensation of the alpha-amino ketone intermediate.[3] | - Perform the reduction at a lower temperature. - Use a milder reducing agent. - Consider in-situ protection of the newly formed amino group (e.g., with a Boc group) before workup.[3] | |
| Product loss during workup or purification: The product may be partially soluble in the aqueous phase during extraction, or there might be losses during chromatography or recrystallization. | - Adjust the pH of the aqueous layer during extraction to minimize the solubility of the amino alcohol. - Optimize the solvent system for extraction and chromatography to ensure efficient separation and recovery. | |
| Impure Product | Presence of starting material or intermediates: Incomplete conversion at one or more synthetic steps. | - Monitor reaction progress closely using techniques like TLC or LC-MS. - Optimize reaction conditions (time, temperature, reagent stoichiometry) for each step to ensure complete conversion. |
| Formation of side products: As mentioned, pyrazine formation is a common issue.[3] Other side reactions may occur depending on the specific reagents used. | - Refer to the "Low Yield" section for mitigating pyrazine formation. - Characterize impurities to understand their origin and adjust reaction conditions accordingly. | |
| Residual catalyst or reagents: Contamination from catalysts (e.g., palladium, nickel) or excess reagents. | - Ensure thorough filtration to remove heterogeneous catalysts. - Perform appropriate washing steps during the workup to remove residual reagents. - Recrystallization is often effective in removing inorganic impurities. | |
| Reaction Stalls | Catalyst deactivation: For catalytic hydrogenation, the catalyst may lose its activity. | - Use fresh catalyst. - Ensure the reaction mixture is free of catalyst poisons (e.g., sulfur compounds). |
| Poor quality of reagents: Degradation or impurities in starting materials or reagents. | - Use high-purity, anhydrous solvents and reagents. - Verify the quality of starting materials before use. |
Experimental Protocols
Synthesis of 2-azido-1-(4-methoxyphenyl)ethanone
This two-step protocol is based on general procedures for the synthesis of alpha-azido ketones.
Step 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone
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Dissolve 4-methoxyacetophenone in a suitable solvent such as ethyl acetate.
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Add cupric bromide and reflux the mixture for approximately 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon cooling, the product will precipitate. Filter the solid and recrystallize from ethyl acetate to obtain 2-bromo-1-(4-methoxyphenyl)ethanone.
Step 2: Synthesis of 2-azido-1-(4-methoxyphenyl)ethanone
-
Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone in a solvent mixture, for example, acetonitrile and water.
-
Add sodium azide to the solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Reduction of 2-azido-1-(4-methoxyphenyl)ethanone to this compound
This protocol describes a general procedure for the reduction of an alpha-azido ketone.
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Dissolve 2-azido-1-(4-methoxyphenyl)ethanone in a suitable solvent like ethanol or methanol.
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Add a catalyst, such as 5% Palladium on carbon.[1]
-
Subject the mixture to hydrogenation at a controlled temperature (e.g., 20-30°C) and pressure (e.g., atmospheric or slightly elevated).[1]
-
Monitor the reaction until the starting material is consumed.
-
After the reaction is complete, carefully filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like isopropyl alcohol to yield this compound.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Improving Chiral Purity of 2-Amino-1-(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the chiral purity of 2-Amino-1-(4-methoxyphenyl)ethanol. The following sections detail experimental protocols, data presentation, and visual workflows for the most common chiral resolution techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the chiral purity of this compound?
A1: The three main techniques for the chiral resolution of racemic this compound are:
-
Diastereomeric Recrystallization: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]
-
Enzymatic Kinetic Resolution (EKR): This highly selective method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.[2]
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers, providing high purity, although it can be less cost-effective for large-scale separations.[3]
Q2: How can I determine the enantiomeric excess (e.e.) of my sample?
A2: The most common methods for determining the enantiomeric excess of this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method that separates the enantiomers on a chiral column, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs): This technique involves adding a chiral solvating agent to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to distinguishable signals in the NMR spectrum.[4][5]
Q3: Which chiral resolving agent is suitable for the diastereomeric recrystallization of this compound?
A3: Tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA), are commonly used and effective resolving agents for racemic amines and amino alcohols.[1][6] The choice of the specific tartaric acid derivative and the solvent system is crucial for successful resolution.
Q4: What type of enzyme is typically used for the enzymatic kinetic resolution of this amino alcohol?
A4: Lipases are the most frequently used enzymes for the kinetic resolution of alcohols and amines.[2] Immobilized lipases, such as Candida antarctica lipase B (CAL-B), are particularly popular due to their high selectivity, stability in organic solvents, and ease of reuse.[7]
Troubleshooting Guides
Diastereomeric Recrystallization
| Problem | Possible Cause | Solution |
| No crystal formation | - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated. | - Solvent Screening: Test a range of solvents with varying polarities. A less polar solvent or a mixture of solvents might be required.- Increase Concentration: Carefully concentrate the solution to induce supersaturation.- Cooling: Slowly cool the solution. If necessary, use an ice bath or refrigerator.- Seeding: Add a small seed crystal of the desired diastereomeric salt to initiate crystallization. |
| Low yield of the desired diastereomer | - Suboptimal molar ratio of the resolving agent.- The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize Stoichiometry: Vary the molar ratio of the resolving agent to the racemic mixture. Ratios from 0.5 to 1.0 equivalents are common starting points.- Solvent Optimization: The choice of solvent directly impacts the solubility and, therefore, the yield. Experiment with different solvent systems. |
| Low enantiomeric excess (e.e.) of the resolved product | - Co-precipitation of the undesired diastereomer.- Inefficient separation of the crystals from the mother liquor. | - Recrystallization: Recrystallize the isolated diastereomeric salt one or more times to improve its purity.- Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor. |
| Oiling out instead of crystallization | - The diastereomeric salt is separating as a liquid phase.- High concentration or rapid cooling. | - Dilute the Solution: Use a larger volume of solvent.- Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling.- Solvent Change: Screen for a solvent system where the salt has lower solubility. |
Enzymatic Kinetic Resolution
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | - Inappropriate solvent.- Enzyme denaturation due to temperature or pH.- Presence of enzyme inhibitors. | - Solvent Selection: Lipases generally show higher activity in non-polar, hydrophobic organic solvents. Test solvents like hexane, toluene, or tert-butyl methyl ether.- Optimize Conditions: Ensure the reaction temperature is within the optimal range for the specific lipase (typically 30-50 °C). Control the pH if using an aqueous system.- Purify Substrate: Ensure the starting material is free from impurities that could inhibit the enzyme. |
| Low enantioselectivity (low e.e.) | - Suboptimal choice of enzyme or acyl donor.- Reaction proceeding beyond 50% conversion. | - Screen Enzymes and Acyl Donors: Test different lipases and various acyl donors (e.g., vinyl acetate, isopropenyl acetate, acid anhydrides).- Monitor Reaction Progress: For a kinetic resolution, the maximum e.e. of the unreacted substrate is achieved at or near 50% conversion. Monitor the reaction closely and stop it at the optimal point. |
| Difficult separation of product and unreacted substrate | - Similar physical properties of the acylated and non-acylated forms. | - Use of Anhydrides: Employing a cyclic anhydride as the acyl donor results in the formation of an acidic product, which can be easily separated from the unreacted basic amino alcohol by a simple acid-base extraction.[8] |
| Slow reaction rate | - Low enzyme concentration.- Poor mass transfer in a heterogeneous system. | - Increase Enzyme Loading: Increase the amount of immobilized enzyme.- Improve Agitation: Ensure efficient stirring to improve the interaction between the substrate and the immobilized enzyme. |
Experimental Protocols
Protocol 1: Diastereomeric Recrystallization using (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)
-
Salt Formation: Dissolve racemic this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol at an elevated temperature (e.g., 50-60 °C). In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5-1.0 eq.) in the same solvent, also with warming.
-
Crystallization: Slowly add the resolving agent solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., 1 M NaOH). Stir until all solids have dissolved.
-
Extraction: Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amino alcohol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or NMR.
Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)
-
Reaction Setup: To a solution of racemic this compound (1.0 eq.) in a non-polar organic solvent (e.g., toluene or hexane), add an acyl donor such as vinyl acetate (1.0-1.5 eq.).
-
Enzymatic Reaction: Add immobilized Candida antarctica lipase B (Novozym® 435) to the mixture (typically 10-20% by weight of the substrate). Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC/HPLC until approximately 50% conversion is reached.
-
Enzyme Removal: Remove the immobilized enzyme by filtration. The enzyme can be washed with the solvent and reused.
-
Separation: The filtrate contains one enantiomer as the acylated product and the other as the unreacted amino alcohol. These can be separated by column chromatography or by an acid-base extraction.
-
Hydrolysis (optional): If the acylated enantiomer is desired as the free amino alcohol, it can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol/water).
-
Analysis: Determine the enantiomeric excess of both the unreacted amino alcohol and the acylated product.
Quantitative Data Summary
The following tables summarize typical results for the chiral resolution of amino alcohols. Note that specific values for this compound may vary depending on the exact experimental conditions.
Table 1: Diastereomeric Recrystallization of Amino Alcohols
| Resolving Agent | Solvent | Yield (%) | e.e. (%) | Reference |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Ethanol | 40-48 | >95 | [1] |
| L-Tartaric Acid | Methanol | 35-45 | >90 | [6] |
| (S)-Mandelic Acid | Isopropanol | 30-42 | >92 | [9] |
Table 2: Enzymatic Kinetic Resolution of Amino Alcohols
| Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. (Substrate) (%) | e.e. (Product) (%) | Reference |
| Candida antarctica Lipase B | Vinyl Acetate | Toluene | ~50 | >99 | >98 | [7] |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | ~50 | >97 | >96 | [10] |
| Candida rugosa Lipase | Acetic Anhydride | Dioxane | ~50 | >95 | >94 | [2] |
Visualizations
References
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. utupub.fi [utupub.fi]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. re.public.polimi.it [re.public.polimi.it]
Technical Support Center: Scale-Up Synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol
Welcome to the technical support center for the scale-up synthesis of 2-Amino-1-(4-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent routes involve the reduction of a suitable precursor. Key methods include the catalytic hydrogenation of 1-(4-methoxyphenyl)-2-nitroethanol, the reduction of 2-azido-1-(4-methoxyphenyl)ethanol, or the reduction of α-amino-p-methoxyacetophenone. Another common approach is the reduction of cyanohydrins derived from p-anisaldehyde. The choice often depends on factors like cost of starting materials, catalyst availability, and safety considerations on a larger scale.
Q2: What are the primary challenges when scaling up the synthesis of this amino alcohol?
A2: The main challenges include:
-
Reaction Exotherms: Reduction reactions, particularly hydrogenations, are often highly exothermic. Managing heat dissipation is critical to prevent runaway reactions and the formation of byproducts.
-
Catalyst Handling and Activity: On a large scale, catalyst filtration, recovery, and potential deactivation can be problematic. Ensuring consistent catalyst activity and preventing contamination are crucial for reproducible results.[1][2]
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Impurity Profile: Byproducts that are minor on a lab scale can become significant issues during scale-up, complicating purification and affecting final product quality.
-
Purification and Isolation: Crystallization can be challenging due to the product's viscosity and potential for oiling out. Achieving the desired polymorphic form and purity requires careful control of solvent systems, temperature, and agitation.[3]
-
Phase Separation: Inefficient phase separation during aqueous work-up can lead to yield loss and emulsion formation, which is particularly troublesome in large reactors.
Q3: How can the purity of the final product be improved during scale-up?
A3: Improving purity involves a multi-faceted approach. Start by optimizing the reaction to minimize byproduct formation (see Troubleshooting Guide). During work-up, ensure complete removal of catalysts and inorganic salts. The most effective purification method is typically crystallization. This can be improved by forming a salt (e.g., hydrochloride or oxalate) of the amino alcohol, which often has better crystallization properties than the free base.[3] Screening various solvent systems (e.g., alcohols, esters, or mixtures with water) is essential to find conditions that provide good yield and high purity.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My reaction yield has dropped significantly after moving to a larger scale. What are the potential causes?
A: Low yield on scale-up is a common problem that can be traced to several factors. Inefficient mixing can lead to localized "hot spots" or poor reagent distribution, causing side reactions. Poor temperature control can also favor byproduct formation. On a larger scale, the addition rates of reagents become more critical and may need to be adjusted. Finally, ensure the quality of starting materials and catalysts has not changed between scales.
Issue 2: Formation of Impurities
Q: I am observing a significant increase in byproducts, particularly an over-reduced species (2-(4-methoxyphenyl)ethanol). How can this be minimized?
A: The formation of 2-(4-methoxyphenyl)ethanol suggests over-reduction, where the benzylic alcohol is also reduced. This is often exacerbated by excessive temperature, high hydrogen pressure, or prolonged reaction times. To mitigate this, carefully control the reaction temperature and pressure. Consider using a more selective catalyst or adding a catalyst poison in trace amounts to moderate its activity. Reducing the catalyst loading or shortening the reaction time can also be effective.
Issue 3: Difficult Product Isolation and Purification
Q: The crude product oils out during crystallization, making filtration and purification difficult. What can I do?
A: "Oiling out" occurs when the product separates as a liquid phase instead of a solid during crystallization. This can be addressed by adjusting the solvent system; sometimes adding an anti-solvent can induce precipitation. Seeding the solution with a small amount of pure crystalline product can also promote proper crystal growth. As mentioned in the FAQs, converting the amino alcohol to a salt is a highly effective strategy to achieve a more manageable crystalline solid.[3]
Quantitative Data Summary
The following table summarizes common issues and key parameters to investigate during troubleshooting.
| Problem | Parameter to Investigate | Laboratory Scale Typical Value | Scale-Up Consideration / Target | Potential Impact of Deviation |
| Low Yield | Reagent Stoichiometry | 1.0 - 1.2 equivalents | Maintain strict stoichiometric control | Excess reagent can lead to byproducts; insufficient reagent leads to incomplete conversion. |
| Catalyst Loading (e.g., Raney Ni) | 5 - 10 wt% | Optimize for efficiency and cost, potentially 2 - 5 wt% | Lower loading may slow reaction; higher loading increases cost and filtration burden.[1] | |
| Impurity Formation | Reaction Temperature | 20 - 40°C | Maintain strict control, e.g., ± 2°C | Higher temperatures can cause over-reduction or side reactions.[2] |
| Hydrogen Pressure | 1 - 5 MPa | Optimize for reaction rate vs. selectivity, e.g., 0.5 - 2 MPa | High pressure can increase over-reduction.[1][2] | |
| Purification Issues | Cooling Rate for Crystallization | Rapid (ice bath) | Slow, controlled cooling (e.g., 5-10°C/hour) | Rapid cooling promotes oiling out and small crystals that are hard to filter.[3] |
| Final Product Purity | >98% (by HPLC) | >99.5% (by HPLC) | Lower purity may not meet regulatory or downstream process requirements. |
Experimental Protocols
Protocol: Catalytic Hydrogenation of 1-Cyano-1-(4-methoxyphenyl)methanol
This protocol describes a common route involving the reduction of a cyanohydrin intermediate.
1. Reaction Setup:
-
Charge a suitable high-pressure reactor with 1-Cyano-1-(4-methoxyphenyl)methanol (1 equivalent).
-
Add the solvent (e.g., Ethanol or Methanol, ~5-10 volumes).
-
Under an inert atmosphere (Nitrogen or Argon), carefully add the Raney Nickel catalyst (e.g., 5 wt% slurry in water).[1]
2. Hydrogenation:
-
Seal the reactor and purge the system multiple times with nitrogen, followed by hydrogen purges.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 1 MPa).
-
Begin agitation and heat the reactor to the target temperature (e.g., 25-35°C). The reaction is exothermic and may require cooling to maintain the setpoint.
-
Monitor the reaction progress by hydrogen uptake or by sampling and analyzing via HPLC. The reaction is typically complete within 5-10 hours.[1]
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the catalyst cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which may be a viscous oil.
4. Purification (Crystallization):
-
Dissolve the crude oil in a suitable solvent (e.g., isopropanol or ethyl acetate) at an elevated temperature (e.g., 50-60°C).
-
Slowly cool the solution to room temperature, then further cool to 0-5°C to induce crystallization. Seeding may be required.
-
Hold at low temperature for several hours to maximize crystal growth.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 40°C.
Visualizations
Caption: High-level workflow for synthesis via a cyanohydrin intermediate.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
- 2. CN104326927A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate - Google Patents [patents.google.com]
- 3. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Degradation of 2-Amino-1-(4-methoxyphenyl)ethanol under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 2-Amino-1-(4-methoxyphenyl)ethanol under acidic and basic conditions. The information provided is based on general principles of organic chemistry, as specific degradation pathways for this molecule are not extensively documented in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, the degradation of this compound is likely to proceed through protonation of the hydroxyl and amino groups. The protonated hydroxyl group can be eliminated as water, leading to the formation of a carbocation intermediate. This intermediate can then undergo rearrangement or react with nucleophiles present in the medium. The methoxy group on the phenyl ring is generally stable to acid hydrolysis under mild conditions but could be cleaved under more forcing conditions (e.g., strong acid and high temperature) to yield a phenol.
Q2: What are the potential degradation products of this compound in an acidic medium?
A2: Potential degradation products in an acidic medium may include:
-
Dehydration products, such as the corresponding enamine or imine after rearrangement.
-
Products resulting from the cleavage of the methoxy group, leading to phenolic derivatives.
-
In the presence of strong nucleophiles, substitution products may be observed.
Q3: How does this compound degrade under basic conditions?
A3: Under basic conditions, the degradation of this compound is expected to be less facile compared to acidic conditions. The primary alcohol and secondary amine are relatively stable in base. However, under strong basic conditions and elevated temperatures, oxidation of the alcohol to a ketone or carboxylic acid could occur, especially in the presence of an oxidizing agent. The methoxy group is generally stable to basic hydrolysis.
Q4: What are the potential degradation products of this compound in a basic medium?
A4: Potential degradation products in a basic medium are limited but could include:
-
Oxidation products, such as 2-amino-1-(4-methoxyphenyl)ethanone, if an oxidizing agent is present.
-
Further oxidation could lead to the formation of 4-methoxybenzoic acid.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the degradation of this compound and quantifying the remaining parent compound.[1][2] To identify the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[3] Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after derivatization of the polar functional groups.[3]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stressed conditions. | The compound is highly stable under the applied conditions. | Increase the stress level (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, be mindful that overly harsh conditions may not be relevant to real-world storage.[4] |
| Multiple, unidentified peaks in the chromatogram. | Formation of several degradation products or secondary degradation. | Use a gradient elution method in HPLC to improve peak separation. Employ LC-MS to obtain mass information for each peak to aid in identification. |
| Poor mass balance in the stability study. | Some degradation products may not be detectable by the analytical method (e.g., lack a chromophore for UV detection, are volatile, or are adsorbed onto the container). | Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in conjunction with HPLC. Analyze the headspace for volatile degradants using Headspace GC-MS. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions (e.g., temperature fluctuations, inaccurate concentrations of stressing agents). | Ensure precise control of all experimental parameters. Use calibrated equipment and freshly prepared solutions. |
Experimental Protocols
Acidic Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.1 M hydrochloric acid.
-
Prepare a control sample by adding an equal volume of purified water instead of acid.
-
Incubate the samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
Basic Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound as described for the acidic degradation study.
-
Stress Conditions:
-
Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.1 M sodium hydroxide.
-
Prepare a control sample by adding an equal volume of purified water instead of base.
-
Incubate the samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Acidic Conditions (0.1 M HCl at 60 °C)
| Time (hours) | % Parent Compound Remaining | % Degradation Product A | % Degradation Product B |
| 0 | 100.0 | 0.0 | 0.0 |
| 24 | 85.2 | 10.5 | 4.3 |
| 48 | 72.1 | 18.9 | 9.0 |
| 72 | 60.5 | 25.3 | 14.2 |
Table 2: Hypothetical Degradation of this compound under Basic Conditions (0.1 M NaOH at 60 °C)
| Time (hours) | % Parent Compound Remaining | % Degradation Product C |
| 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.5 |
| 48 | 96.8 | 3.2 |
| 72 | 95.0 | 5.0 |
Visualizations
Caption: Inferred acidic degradation pathway.
Caption: Inferred basic degradation pathway.
Caption: General experimental workflow.
References
Technical Support Center: Stability of 2-Amino-1-(4-methoxyphenyl)ethanol
Welcome to the technical support center for 2-Amino-1-(4-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability testing for this compound and its solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound? A1: For solid this compound, it is recommended to store it at 4°C and protected from light to ensure its stability.[1] The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[2]
Q2: I am observing discoloration of my this compound solution over time. What could be the cause? A2: Discoloration often indicates chemical degradation. This can be caused by exposure to light (photo-oxidation), air (oxidation), or inappropriate pH levels. It is crucial to conduct photostability testing and protect solutions from light.[3][4] Oxidative stress is a common degradation pathway that should be investigated.[3][5]
Q3: What are forced degradation studies and why are they necessary for this compound? A3: Forced degradation, or stress testing, involves intentionally degrading the compound under more severe conditions than in accelerated stability studies (e.g., high heat, humidity, acid/base hydrolysis, oxidation, and photolysis).[4][5] These studies are crucial for understanding the degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods that can separate the intact drug from its degradants.[5][6][7]
Q4: What analytical techniques are most suitable for stability testing of this compound? A4: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common and powerful technique for stability testing.[7][8] It excels at separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for identifying the structures of unknown degradation products.[9]
Q5: My HPLC analysis shows new peaks in my aged solution sample. How do I know if they are degradants? A5: First, ensure the peaks are not from the solvent, mobile phase, or sample matrix by injecting a blank and a placebo. If the peaks are unique to the aged sample, they are likely degradation products. The goal of a stability-indicating method is to resolve these peaks from the main compound.[10] Further investigation using techniques like LC-MS/MS can help identify their structures.[3]
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Solutions
If you are experiencing difficulty dissolving this compound in aqueous buffers, consider the following troubleshooting steps.
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pH Adjustment: The amino group can be protonated under acidic conditions, which typically increases aqueous solubility.[11]
-
Action: Prepare your aqueous buffer and slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring and monitoring the pH. Stop when the compound dissolves. Be mindful of the pH limitations for your experiment.
-
-
Use of Co-solvents: A water-miscible organic solvent can significantly enhance solubility.[11]
-
Action: Prepare a concentrated stock solution in a polar organic solvent like DMSO or Methanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing to avoid precipitation.[11]
-
-
Sonication: Mechanical energy can aid dissolution.[11]
-
Action: Place your sample vessel in an ultrasonic bath and sonicate in short bursts of 1-2 minutes to avoid overheating the sample.[11]
-
Issue: Unexpected Peaks in HPLC Chromatogram
A decision tree to diagnose the source of unexpected peaks during stability analysis.
References
- 1. 2-Amino-2-(4-methoxyphenyl)ethanol | 138713-55-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. biomedres.us [biomedres.us]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of 2-Amino-1-(4-methoxyphenyl)ethanol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common peak shape issues encountered during the HPLC analysis of 2-Amino-1-(4-methoxyphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
A1: The most frequent issues leading to poor peak shape for this basic compound are:
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Secondary Silanol Interactions: The primary amine in this compound can interact with acidic silanol groups on the surface of silica-based stationary phases, causing peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak broadening or splitting. For basic compounds, a low pH is generally recommended to ensure a consistent, single ionic state.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.
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Sub-optimal Column Chemistry: Using older, "Type A" silica columns with high silanol activity can exacerbate peak tailing.
Q2: My peak for this compound is tailing significantly. What is the likely cause and how can I fix it?
A2: Peak tailing for a basic compound like this compound is most commonly due to secondary interactions with residual silanol groups on the column. Here’s a systematic approach to resolve this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the protonated amine of your analyte.
-
Use a Modern, End-Capped Column: Switch to a high-purity, "Type B" silica column that is end-capped. End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.
-
Incorporate a Mobile Phase Additive: If pH adjustment and column choice are not sufficient, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites. However, be aware that TEA can affect detector sensitivity and column longevity.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to shield the analyte from silanol interactions.
Q3: I am observing peak fronting in my chromatogram. What could be the reason?
A3: Peak fronting is typically a result of:
-
Sample Overload: The concentration of your sample is too high for the capacity of the column. Try diluting your sample and re-injecting.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.
Q4: Since this compound is a chiral compound, what special considerations are there for its enantiomeric separation?
A4: For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for this type of compound. Method development for chiral separations often involves screening different chiral columns and mobile phases (both normal-phase and reversed-phase). Mobile phase additives can also play a crucial role in achieving enantioselectivity.
Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing of this compound.
Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry
The following table illustrates the expected trend of improving peak shape for a basic analyte like this compound as the mobile phase pH is lowered.
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.5 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.5 | 1.3 | Minor Tailing |
| 2.8 | 1.1 | Symmetrical |
Note: This data is illustrative and the optimal pH may vary depending on the specific column and other chromatographic conditions.
Experimental Protocol 1: Mobile Phase pH Adjustment
-
Determine the pKa of this compound (as a basic amine, the pKa of its conjugate acid is relevant).
-
Prepare the aqueous portion of your mobile phase. For a target pH of 3.0, a phosphate or formate buffer is suitable.
-
Phosphate Buffer (pH 3.0): Prepare a 25 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid.
-
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the column with the new mobile phase until a stable baseline is achieved before injecting the sample.
Guide 2: Addressing Peak Fronting and Broadening
This guide outlines the steps to troubleshoot peak fronting and broadening.
Illustrative Data: Impact of Column Choice on Peak Tailing
This table demonstrates the significant improvement in peak shape that can be achieved by selecting an appropriate HPLC column for basic analytes.
| Column Type | Stationary Phase Characteristics | Expected Tailing Factor (Tf) |
| Older, Type A Silica | High silanol activity, not end-capped | > 2.0 |
| Modern, Type B Silica | Low silanol activity, not end-capped | 1.5 - 2.0 |
| End-Capped Type B Silica | Low silanol activity, most silanols capped | 1.0 - 1.4 |
| Polymer-Based | No silanol groups | ~1.0 |
Experimental Protocol 2: Column Selection and Care
-
Column Selection: For the analysis of this compound, a C18 or C8 column based on high-purity, end-capped silica is recommended as a starting point.
-
Guard Column: Use a guard column with a matching stationary phase to protect the analytical column from contaminants and extend its lifetime.
-
Column Equilibration: Always ensure the column is fully equilibrated with the mobile phase before starting a sequence of analyses. This is particularly important when using mobile phases with additives or buffers.
-
Column Washing: After analysis, flush the column with a strong solvent (e.g., a high percentage of organic modifier) to remove any strongly retained compounds. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the column in a pure organic solvent like acetonitrile or methanol.
Chiral Separation of this compound
As this compound is a chiral molecule, separating its enantiomers is often a requirement in pharmaceutical development.
Workflow for Chiral Method Development
Illustrative Chiral Separation Conditions
The following table provides a starting point for the chiral separation of this compound.
| Parameter | Condition |
| Column | Chiralpak® IA or similar amylose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at an appropriate wavelength |
Note: These conditions are a starting point and will likely require optimization for your specific application.
By following these troubleshooting guides and understanding the fundamental principles of HPLC as they apply to basic, chiral compounds, researchers can systematically overcome poor peak shape and develop robust and reliable analytical methods for this compound.
Minimizing racemization during the synthesis of enantiopure 2-Amino-1-(4-methoxyphenyl)ethanol
Welcome to the technical support center for the synthesis of enantiopure 2-Amino-1-(4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help minimize racemization and achieve high enantiopurity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary synthetic routes to obtain enantiopure this compound?
A1: There are two main strategies for synthesizing enantiopure this compound:
-
Asymmetric Synthesis: This approach creates the desired enantiomer directly from a prochiral precursor. A common method is the asymmetric reduction of a prochiral ketone, such as 2-amino-1-(4-methoxyphenyl)ethanone, using a chiral catalyst or reducing agent. This method can be highly efficient, avoiding the loss of 50% of the material inherent in resolutions.
-
Chiral Resolution: This classic method involves separating a racemic mixture of the amino alcohol. The most common technique is diastereomeric salt formation, where the racemic amine is reacted with a chiral resolving agent (like tartaric or mandelic acid) to form two diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with a base.
Q2: My enantiomeric excess (% ee) is significantly lower than expected. What is the first thing I should check?
A2: The first and most critical step is to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate analytical method can give misleading % ee values.
Key validation parameters to verify include:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. An Rs value greater than 1.5 is generally considered sufficient.
-
Accuracy: Prepare standards of known enantiomeric composition (e.g., racemic, 90:10, 75:25) and verify that your method accurately measures these values.
-
Precision: Ensure that multiple injections of the same sample yield consistent results, with a low relative standard deviation (RSD), typically below 2%.
Q3: I've validated my analytical method, but the % ee is still low. What are the likely causes of racemization during the synthesis?
A3: If your analytical method is accurate, low % ee is likely due to racemization occurring during the reaction or work-up. Key factors that promote racemization include:
-
pH: The pH of the reaction and work-up solutions is critical. Basic conditions, especially a pH greater than 9, are known to significantly increase the rate of racemization in amino acids and related compounds. The mechanism often involves the deprotonation of the carbon atom bearing the chiral center, leading to a planar carbanion intermediate that can be protonated from either face.
-
Temperature: Higher reaction or work-up temperatures can provide the energy needed to overcome the activation barrier for racemization. Whenever possible, perform reactions and extractions at lower temperatures.
-
Reaction Time: Extended reaction times can increase the likelihood of racemization, especially under harsh conditions. Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
Reagent and Solvent Purity: Use high-purity, anhydrous solvents as required. Trace impurities, such as water or acidic/basic contaminants, can catalyze racemization.
Q4: How can I minimize racemization during the work-up and purification steps?
A4: The work-up and purification stages are critical for preserving the enantiopurity of your product.
-
Maintain a Neutral or Slightly Acidic pH: During aqueous extractions, avoid strongly basic conditions. It is often preferable to work at a neutral or slightly acidic pH to keep the amino group protonated, which helps protect the adjacent chiral center from deprotonation and racemization.
-
Use Mild Conditions: Employ mild acidic or basic conditions for any pH adjustments or for removing protecting groups.
-
Keep Temperatures Low: Perform all extractions, washes, and solvent removal steps at low temperatures (e.g., using an ice bath for extractions and a rotary evaporator at reduced temperature).
-
Minimize Time in Solution: Do not let the purified product sit in solution for extended periods, especially if the solvent is protic or contains trace impurities. Isolate the final product as a stable solid as quickly as possible.
Q5: I am using a chiral resolution method with diastereomeric salt formation, but the separation is poor. What can I do?
A5: Poor separation of diastereomeric salts is a common issue. Here are some troubleshooting steps:
-
Screen Different Resolving Agents: The choice of resolving agent is crucial. If one agent (e.g., (+)-tartaric acid) gives poor results, try others with different structures, such as (-)-tartaric acid, (+)-mandelic acid, or (-)-dib
Technical Support Center: Purification of 2-Amino-1-(4-methoxyphenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-1-(4-methoxyphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification strategies for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity. For enantiomerically enriched products, chiral HPLC is employed to determine and separate the enantiomers.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities may include unreacted starting materials from the synthesis, byproducts from the reduction of a precursor, and potentially diastereomers if a chiral center is created during synthesis.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound. For chiral samples, a specific chiral HPLC method is necessary to determine the enantiomeric excess.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[1][2]
-
Solution 1: Use a lower boiling point solvent. If the melting point of your compound is below the boiling point of your current solvent, select a solvent with a lower boiling point.
-
Solution 2: Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
Solution 3: Use a solvent mixture. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
Solution 4: Add more solvent. The compound may be coming out of solution too quickly. Adding a small amount of additional solvent can help it remain in solution longer during the cooling process.[2]
Issue 2: Poor recovery of the purified compound.
-
Solution 1: Minimize the amount of hot solvent used. Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Solution 2: Ensure complete precipitation. Cool the solution for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.
-
Solution 3: Evaporate some of the solvent. If too much solvent was added, you can carefully evaporate a portion of it to increase the concentration of the compound and induce further crystallization.
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Solution 1: Optimize the mobile phase. The polarity of the eluent is critical. For normal-phase chromatography (e.g., silica gel), a gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., from hexane to ethyl acetate) can be effective. For amino alcohols, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.
-
Solution 2: Adjust the stationary phase. If normal-phase chromatography is not effective, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
Solution 3: Check the column loading. Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the stationary phase.
Issue 2: The compound is not eluting from the column.
-
Solution 1: Increase the polarity of the mobile phase. If the compound is strongly adsorbed to the stationary phase, a more polar eluent is needed. For amino alcohols on silica gel, a mobile phase containing methanol may be necessary to elute the compound.
-
Solution 2: Add a competing base. As mentioned, adding triethylamine to the eluent can help to displace the basic amino group of the compound from the acidic silica gel, facilitating its elution.
Data Presentation
Table 1: Comparison of Purification Strategies for Amino Alcohols
| Purification Method | Typical Purity Achieved | Typical Yield Range | Advantages | Disadvantages |
| Recrystallization | >98% | 50-80% | Simple, cost-effective, scalable. | Can be time-consuming to find the right solvent, potential for "oiling out," may not remove closely related impurities. |
| Column Chromatography | >99% | 40-70% | High resolution, can separate complex mixtures. | More complex, requires more solvent and time, can be difficult to scale up. |
| Chiral HPLC | >99.9% (for each enantiomer) | Varies (preparative scale) | Separates enantiomers effectively. | Expensive, typically used for analytical purposes or small-scale preparative separations. |
Note: The values presented are typical for amino alcohols and may vary for this compound depending on the specific conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) to find a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Column Packing: Use silica gel (e.g., 230-400 mesh) as the stationary phase. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude material is adsorbed onto a small amount of silica gel.
-
Loading the Column: Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate and then potentially adding methanol). To improve peak shape and recovery, 0.1-1% triethylamine can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting common recrystallization issues.
References
Validation & Comparative
Navigating Chiral Purity: A Comparative Guide to Validation Methods for 2-Amino-1-(4-methoxyphenyl)ethanol
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing therapeutic efficacy and safety. This guide provides a comprehensive comparison of analytical methods for validating the enantiomeric purity of 2-Amino-1-(4-methoxyphenyl)ethanol, a key chiral intermediate. We delve into the validation of the gold-standard High-Performance Liquid Chromatography (HPLC) and explore robust alternatives like Supercritical Fluid Chromatography (SFC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.
The separation and quantification of enantiomers, mirror-image isomers of chiral molecules, are paramount in the pharmaceutical industry. Different enantiomers can exhibit widely varying pharmacological and toxicological profiles. Here, we present a comparative analysis of three powerful techniques for determining the enantiomeric purity of this compound.
High-Performance Liquid Chromatography (HPLC): The Established Standard
Chiral HPLC remains the most widely used technique for enantiomeric separations due to its high resolution, robustness, and the availability of a diverse range of chiral stationary phases (CSPs). Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of chiral amines and amino alcohols.
Experimental Protocol: Chiral HPLC
A validated method for a closely related compound, R-β-amino-β-(4-methoxyphenyl) propionic acid, provides a strong basis for the analysis of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: (R, R) Whelk-O1 column (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A normal phase elution using a mixture of hexane, isopropanol, and trifluoroacetic acid. The exact composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Alternative Methods: Expanding the Analytical Toolkit
While HPLC is the incumbent standard, other techniques offer compelling advantages in terms of speed, environmental impact, and analytical approach.
Supercritical Fluid Chromatography (SFC): The "Green" Alternative
SFC has gained significant traction as a powerful alternative to HPLC for chiral separations.[2][3][4][5] By utilizing supercritical carbon dioxide as the primary mobile phase, SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly option.[2][4] Key advantages also include faster analysis times and often improved peak shapes.[2][4]
Experimental Protocol: Chiral SFC
-
Instrumentation: An analytical SFC system with a back-pressure regulator and UV detector.
-
Chiral Stationary Phase: A cyclofructan-based CSP is often effective for primary amines.[2][4]
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol and an additive like trifluoroacetic acid/triethylamine.[2][4]
-
Flow Rate: 3.0 mL/min.[2]
-
Back Pressure: 150 bar.[2]
-
Temperature: 35°C.[2]
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: Dissolve the racemic amine in the mobile phase modifier to a concentration of approximately 1 mg/mL.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
qNMR spectroscopy offers a fundamentally different approach to determining enantiomeric purity. Instead of physical separation, qNMR relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers in the NMR spectrum.[6] The ratio of the enantiomers can then be determined directly from the integration of their respective signals, making qNMR a primary ratio method of measurement.
Experimental Protocol: Chiral qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): A suitable chiral derivatizing agent for primary amines.
-
Solvent: Deuterated chloroform (CDCl3).
-
Sample Preparation:
-
In an NMR tube, dissolve a precisely weighed amount of the this compound sample.
-
Add a molar excess of the chiral derivatizing agent.
-
Acquire the 1H NMR spectrum.
-
-
Data Analysis: Identify the well-resolved signals corresponding to the newly formed diastereomers. The enantiomeric excess is calculated from the integral ratio of these distinct signals.
Performance Comparison
The following tables summarize the validation parameters for the chiral HPLC method of a close structural analog and provide typical performance characteristics for chiral SFC and qNMR for similar primary amines.
Table 1: Comparison of Analytical Methods for Enantiomeric Purity
| Feature | Chiral HPLC | Chiral SFC | Chiral qNMR |
| Principle | Differential partitioning on a chiral stationary phase | Differential partitioning in a supercritical fluid mobile phase | Chemical shift non-equivalence induced by a chiral agent |
| Separation Required? | Yes | Yes | No |
| Solvent Consumption | High | Low | Moderate |
| Analysis Time | Moderate to Long | Fast | Fast |
| Sample Throughput | Moderate | High | High |
| Instrumentation | Widely available | Becoming more common | Widely available in research settings |
Table 2: Validation Data Comparison
| Validation Parameter | Chiral HPLC (for R-β-amino-β-(4-methoxyphenyl) propionic acid)[1] | Chiral SFC (Typical for Primary Amines)[2][7] | Chiral qNMR (Typical for Primary Amines)[3][8] |
| Linearity (r²) | > 0.999 | > 0.995 | Excellent linearity between measured and prepared ee values[3] |
| Accuracy (% Recovery) | 92 - 100% | 89 - 109%[7] | Absolute errors typically within 2.0%[3][8] |
| Precision (%RSD) | < 2.0% | < 15% | High precision, dependent on signal-to-noise |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 - 6.00 ng/mL[7] | Dependent on analyte and chiral agent |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.03 - 6.00 ng/mL[7] | Dependent on analyte and chiral agent |
Visualizing the Workflow
To further clarify the processes involved, the following diagrams illustrate the workflow for chiral HPLC method validation and a decision-making flowchart for selecting an appropriate method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 2-Amino-1-(4-methoxyphenyl)ethanol and Other Chiral Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a cornerstone in the field of asymmetric synthesis, serving as highly effective catalysts and auxiliaries for the stereoselective formation of new chiral centers. Their utility is particularly prominent in the synthesis of enantiomerically enriched compounds for the pharmaceutical and fine chemical industries. This guide provides a comparative overview of the performance of 2-Amino-1-(4-methoxyphenyl)ethanol alongside other common chiral amino alcohols in key asymmetric transformations.
Performance in Enantioselective Diethylzinc Addition to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a classic carbon-carbon bond-forming reaction used to evaluate the effectiveness of chiral ligands. The reaction produces a chiral secondary alcohol, 1-phenyl-1-propanol, and the performance of the chiral amino alcohol catalyst is assessed by the chemical yield and the enantiomeric excess (ee%) of the product.
While data for this compound is not available for direct comparison in this specific reaction, the performance of other structurally related and widely used chiral amino alcohols is summarized below to provide a baseline for catalyst efficacy.
Table 1: Performance of Selected Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| (1R,2S)-(-)-Norephedrine | 5 | Toluene | 0 | 2 | 98 | 85 | (R) |
| (1S,2R)-(+)-Norephedrine | 5 | Toluene | 0 | 2 | 97 | 83 | (S) |
| (1R,2S)-(-)-N-Methylephedrine | 2 | Toluene | 0 | 48 | 95 | 94 | (R) |
| (1S,2R)-(+)-N-Methylephedrine | 2 | Toluene | 0 | 48 | 96 | 93 | (S) |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | Toluene | 25 | 16 | >95 | >98 | (S) |
Note: Data for this compound in this specific reaction is not available in the reviewed literature.
Performance in Asymmetric Transfer Hydrogenation of Aromatic Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This reaction often utilizes a chiral amino alcohol in conjunction with a transition metal catalyst, typically ruthenium or rhodium, and a hydrogen donor like isopropanol.
Here, we present available data for this compound in the ATH of acetophenone, alongside other representative chiral amino alcohols to facilitate a comparison of their catalytic performance in this important transformation.
Table 2: Performance of Selected Chiral Amino Alcohols in the Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Amino Alcohol Ligand | Metal Catalyst | Base | Hydrogen Donor | Yield (%) | ee (%) | Product Configuration |
| This compound | Not Specified | Not Specified | Not Specified | >95 | 24-69 | Not Specified |
| (1R,2S)-(-)-Norephedrine | [RuCl₂(p-cymene)]₂ | KOH | i-PrOH | 99 | 95 | (R) |
| (1S,2R)-(+)-Norephedrine | [RuCl₂(p-cymene)]₂ | KOH | i-PrOH | 98 | 94 | (S) |
| (1R,2S)-1-Amino-2-indanol | [RhCl₂(Cp)]₂ | HCOONa | HCOOH/Et₃N | 98 | 97 | (R) |
| (1S,2R)-1-Amino-2-indanol | [RhCl₂(Cp)]₂ | HCOONa | HCOOH/Et₃N | 97 | 96 | (S) |
Note: The reaction conditions and catalyst systems can vary significantly between studies, which may affect direct comparisons.
Experimental Protocols
Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example for the asymmetric ethylation of benzaldehyde using a chiral amino alcohol catalyst.
Materials:
-
Chiral amino alcohol (e.g., (1R,2S)-(-)-Norephedrine)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere.
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric transfer hydrogenation of an aromatic ketone catalyzed by a ruthenium-chiral amino alcohol complex.[1]
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral amino alcohol (e.g., (1R,2S)-(-)-Norephedrine)
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere.
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and the chiral amino alcohol (0.0055 mmol) in isopropanol (5 mL).
-
Stir the mixture at room temperature for 20 minutes to form the catalyst.
-
In a separate flask, prepare a solution of acetophenone (0.5 mmol) and a 0.1 M solution of KOH in isopropanol (0.05 mL).
-
Add the substrate solution to the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing the Mechanisms and Workflows
To further aid in the understanding of these asymmetric transformations, the following diagrams illustrate a proposed catalytic cycle and a typical experimental workflow.
Caption: Proposed catalytic cycle for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Caption: A generalized experimental workflow for asymmetric synthesis using a chiral amino alcohol catalyst.
References
A Comparative Analysis of 2-Amino-1-(4-methoxyphenyl)ethanol and Norephedrine as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. This guide provides a comparative overview of two amino alcohol-derived chiral auxiliaries: the well-established norephedrine and the structurally related 2-Amino-1-(4-methoxyphenyl)ethanol. While extensive data exists for the application of norephedrine and its diastereomer, pseudoephedrine, in asymmetric alkylations and aldol reactions, a comprehensive, data-rich comparison is hampered by the limited availability of published experimental data for this compound in these specific applications.
This guide will present a detailed analysis of norephedrine's performance, supported by experimental data and protocols, and discuss the potential of this compound based on its structural characteristics.
Introduction to the Chiral Auxiliaries
Norephedrine , a naturally occurring chiral amino alcohol, is a widely utilized and cost-effective chiral auxiliary in asymmetric synthesis.[1][2] Its rigid structure, stemming from the two stereocenters and the potential for hydrogen bonding, allows for effective facial discrimination in enolate reactions. Both (1R,2S)-(-)-norephedrine and (1S,2R)-(+)-norephedrine are commercially available, providing access to both enantiomers of the desired product.
This compound is a structural analog of norephedrine, featuring a methoxy group on the phenyl ring. This electron-donating group may influence the electronic properties of the auxiliary and its derivatives, potentially impacting reactivity and stereoselectivity. However, a notable scarcity of published studies detailing its application as a chiral auxiliary in common asymmetric transformations, such as alkylation and aldol reactions, currently prevents a direct performance comparison with norephedrine.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from amides of norephedrine (and more extensively, its diastereomer pseudoephedrine) is a well-established method for the synthesis of enantiomerically enriched α-substituted carboxylic acids and their derivatives. The stereochemical outcome is highly predictable, generally proceeding with high diastereoselectivity.
Table 1: Performance of Pseudoephedrine-Derived Amides in Asymmetric Alkylation
| Substrate (N-Acyl Pseudoephedrine Amide) | Electrophile | Base/Additive | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Propionyl | Benzyl bromide | LDA / LiCl | THF | 0 | 90 | >98:2 |
| N-Propionyl | Methyl iodide | LDA / LiCl | THF | -78 to 0 | 85 | >98:2 |
| N-Propionyl | Allyl bromide | LDA / LiCl | THF | -78 | 91 | >98:2 |
| N-Propionyl | Isopropyl iodide | LDA / LiCl | THF | 0 | 75 | 97:3 |
| N-Butyryl | Benzyl bromide | LDA / LiCl | THF | 0 | 88 | >98:2 |
Data is primarily based on studies using pseudoephedrine, the diastereomer of norephedrine, which is known to provide excellent results in asymmetric alkylations.
Performance in Asymmetric Aldol Reactions
Norephedrine-derived auxiliaries, typically in the form of N-acyloxazolidinones, have also been employed in asymmetric aldol reactions to generate syn- and anti-β-hydroxy carbonyl compounds. The stereochemical outcome can often be influenced by the choice of metal enolate and reaction conditions.
Table 2: Performance of Norephedrine-Derived Auxiliaries in Asymmetric Aldol Reactions
| N-Acyl Auxiliary | Aldehyde | Enolization Conditions | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Propionyl-oxazolidinone | Benzaldehyde | Bu₂BOTf, DIPEA | CH₂Cl₂ | -78 to 0 | 85 | 95:5 (syn) |
| N-Propionyl-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | CH₂Cl₂ | -78 to 0 | 82 | 97:3 (syn) |
| N-Acetyl-thiazolidinethione | Benzaldehyde | TiCl₄, Sparteine | CH₂Cl₂ | -78 | 90 | >95:5 (syn) |
Note: The data presented is representative of the performance of norephedrine-derived chiral auxiliaries in aldol reactions. Specific outcomes can vary based on the exact auxiliary structure and reaction conditions.
Experimental Protocols
Asymmetric Alkylation of an N-Propionyl Pseudoephedrine Amide
Materials:
-
N-Propionyl-(1R,2R)-pseudoephedrine amide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous Lithium Chloride (LiCl)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (2.2 eq.) followed by the slow addition of n-BuLi (2.1 eq.). Stir for 15 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve the N-propionyl-(1R,2R)-pseudoephedrine amide (1.0 eq.) and anhydrous LiCl (5.0 eq.) in anhydrous THF.
-
Slowly add the amide/LiCl solution to the freshly prepared LDA solution at -78 °C.
-
Allow the reaction mixture to warm to 0 °C for 30 minutes, then re-cool to -78 °C.
-
Add the alkyl halide (1.2 eq.) dropwise to the enolate solution.
-
Stir the reaction at the appropriate temperature (e.g., 0 °C for benzyl bromide) until completion, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the alkylated amide.
-
The chiral auxiliary can be cleaved by acidic or basic hydrolysis or by reduction to afford the corresponding carboxylic acid or alcohol, respectively.
General Protocol for an Asymmetric Aldol Reaction using an N-Acyl Norephedrine-Derived Oxazolidinone
Materials:
-
N-Acyl-(1S,2R)-norephedrine-derived oxazolidinone
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Phosphate buffer (pH 7)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ in a flame-dried, argon-purged flask and cool to 0 °C.
-
Add Bu₂BOTf (1.1 eq.) followed by the dropwise addition of DIPEA (1.2 eq.). Stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours, monitoring by TLC.
-
Quench the reaction by the addition of a pH 7 phosphate buffer.
-
Add methanol and then slowly add a 30% aqueous solution of hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the product with CH₂Cl₂. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude aldol adduct can be purified by column chromatography.
-
The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂, LiBH₄) to yield the corresponding β-hydroxy acid or 1,3-diol.
Visualizations
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Simplified model of stereoinduction in alkylation reactions.
Disclaimer: The DOT script for the stereoinduction mechanism is a conceptual representation. A proper chemical structure image would be required for accurate depiction within the node, which is beyond the current capabilities. The diagram illustrates the principle of a rigid, chelated intermediate directing the approach of an electrophile.
Conclusion
Norephedrine and its diastereomer pseudoephedrine are highly effective and predictable chiral auxiliaries for asymmetric alkylation and aldol reactions, consistently affording products with high levels of stereocontrol. Their ready availability and the extensive body of literature supporting their use make them a reliable choice for many synthetic applications.
In contrast, while this compound presents an interesting structural variation, the current lack of published experimental data on its performance as a chiral auxiliary in these key transformations prevents a direct and meaningful comparison. Further research is required to elucidate its potential and determine if the electronic modification offered by the methoxy group translates into tangible benefits in terms of yield or stereoselectivity. Researchers considering this auxiliary for novel applications will likely need to undertake initial screening and optimization studies.
References
A Comparative Guide to the Quantification of 2-Amino-1-(4-methoxyphenyl)ethanol in Biological Matrices
Introduction: The accurate quantification of drug candidates and their metabolites, such as 2-Amino-1-(4-methoxyphenyl)ethanol, in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and metabolomic studies. The selection of an appropriate analytical method is critical for generating reliable and reproducible data. While specific, validated quantitative methods for this compound are not extensively documented in publicly available literature, this guide provides an objective comparison of the three most common and powerful analytical techniques used for the quantification of similar amino alcohol compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document outlines the principles of each technique, presents typical performance data derived from the analysis of analogous compounds, and provides detailed experimental protocols to serve as a comprehensive resource for researchers initiating method development for this and structurally related analytes.
Comparison of Analytical Methodologies
The choice of analytical technique depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. Each method offers a unique balance of these characteristics.
Table 1: High-Level Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile (or derivatized) compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. | High-efficiency liquid-phase separation coupled with highly selective and sensitive mass detection of precursor and product ions. |
| Selectivity | Moderate; dependent on chromatographic resolution from matrix components. | High; enhanced by mass filtering, but derivatization can be complex.[1] | Very High; specificity is achieved through chromatographic separation and unique MRM transitions.[2] |
| Sensitivity | Lower (typically ng/mL range). | High (low ng/mL to pg/mL range), but dependent on derivatization efficiency. | Highest (typically low ng/mL to sub-pg/mL range).[2] |
| Sample Type | Non-volatile and thermally stable polar compounds.[3] | Volatile or semi-volatile compounds; requires derivatization for polar analytes like amino alcohols.[3] | Wide range of compounds, particularly well-suited for polar and non-volatile analytes.[4] |
| Cost | Low initial and operational cost. | Moderate initial and operational cost. | High initial and operational cost. |
| Throughput | Moderate to high. | Lower, due to longer run times and sample preparation (derivatization). | High, with rapid run times (often < 7 min).[2] |
Data Presentation: Quantitative Performance
The following table summarizes representative performance metrics for each technique based on published data for structurally similar analytes. These values serve as a benchmark for what can be expected during the validation of a newly developed method.
Table 2: Representative Quantitative Performance Comparison
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity Range | 10 - 1000 ng/mL | 1 - 500 ng/mL | 0.1 - 500 ng/mL |
| Correlation (r²) | > 0.995[5] | > 0.99 | > 0.998[2][6] |
| LOQ | ~10 ng/mL | ~1 ng/mL | < 0.5 ng/mL[7] |
| Accuracy (% Recovery) | 90-110%[5] | 85-115% | 95-105%[6][8] |
| Precision (%RSD) | < 10%[5] | < 15%[9] | < 5-10%[6][8] |
Experimental Workflow Visualization
The general workflow for quantifying an analyte in a biological matrix involves several key stages, from sample receipt to final data analysis.
Caption: General workflow for analyte quantification in biological matrices.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections provide standardized protocols that can be adapted for the quantification of this compound.
Sample Preparation
Effective sample preparation is essential to remove interferences like proteins and phospholipids, which can suppress ionization in mass spectrometry and interfere with chromatography.[10][11]
Table 3: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | Fast, simple, inexpensive, high throughput.[2] | Non-selective, may result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH.[12] | Cleaner extracts than precipitation, can concentrate the analyte. | Labor-intensive, uses large solvent volumes, can form emulsions.[13] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a small volume of solvent.[13] | Provides the cleanest extracts, high concentration factor, highly selective. | More expensive, requires method development, can be lower throughput if not automated. |
Method 1: HPLC-UV Protocol
This method is suitable for routine analysis when high sensitivity is not required.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Standard system with a UV-Vis Detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) (e.g., 20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: ~275 nm (based on the methoxyphenyl chromophore; requires experimental verification).
-
Run Time: 10 minutes.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Perform a linear regression to determine the concentration in unknown samples.
-
Method 2: GC-MS Protocol (with Derivatization)
This method offers high selectivity but requires derivatization to make the polar analyte volatile.
-
Sample Preparation (LLE and Derivatization):
-
Perform an LLE on 500 µL of sample as described above using a suitable solvent like ethyl acetate.
-
Evaporate the organic extract to dryness.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C (Splitless mode).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.[1]
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.
-
-
Quantification:
-
Use the peak area ratio from the SIM chromatograms to construct a calibration curve and quantify the analyte.
-
Method 3: LC-MS/MS Protocol
This is the preferred method for high-sensitivity, high-throughput bioanalysis, offering superior selectivity and minimal matrix interference.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a 96-well plate, add 200 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Mix/vortex and centrifuge the plate at 4,000 x g for 10 minutes.
-
Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: HILIC column (for polar compounds) or a C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at high aqueous content (e.g., 95% A) and ramp to high organic content (e.g., 95% B) over a few minutes to elute the analyte.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transition: The precursor ion would be the protonated molecule [M+H]⁺. Product ions would be determined by infusing a standard solution and performing a product ion scan.
-
-
-
Quantification:
-
Quantification is based on the peak area ratio of the analyte MRM transition to the internal standard MRM transition, plotted against concentration.
-
References
- 1. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
- 2. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. biotage.com [biotage.com]
- 12. ijstr.org [ijstr.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to Method Validation for the Determination of 2-Amino-1-(4-methoxyphenyl)ethanol by LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds and their metabolites is paramount. This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) against other analytical techniques for the determination of 2-Amino-1-(4-methoxyphenyl)ethanol. We present detailed experimental protocols and supporting data from a validated LC-MS/MS method to demonstrate its superior performance in terms of sensitivity, specificity, and reliability.
Comparison of Analytical Techniques
The selection of an appropriate analytical method is critical for achieving accurate and reproducible results. While several techniques can be employed for the quantification of this compound, they differ significantly in their performance characteristics.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | High sensitivity and specificity, allows for simultaneous quantification and confirmation, suitable for complex matrices.[1] | Higher initial instrument cost. |
| HPLC-UV | Separation by high-performance liquid chromatography with detection by ultraviolet absorption. | Lower cost, widely available. | Lower sensitivity and specificity than LC-MS, potential for co-eluting interferences.[1] |
| GC-MS | Separation by gas chromatography followed by mass spectrometry. Often requires derivatization for polar compounds.[2] | High resolution for volatile compounds. | May require derivatization, which adds complexity and potential for variability. Not ideal for non-volatile or thermally labile compounds. |
| Immunoassays (e.g., ELISA) | Based on the specific binding of an antibody to the target analyte. | Rapid and cost-effective for screening large numbers of samples.[1] | Prone to cross-reactivity, confirmatory analysis is required.[1] |
LC-MS/MS Method Validation
A rigorous validation process was undertaken to ensure the reliability of the LC-MS/MS method for the quantification of this compound. The validation was performed in accordance with established guidelines and assessed the following parameters:
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.998 |
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).
Intra-day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 4.92 | 98.4 | 4.2 |
| Medium | 50 | 51.3 | 102.6 | 2.8 |
| High | 500 | 495.7 | 99.1 | 1.9 |
Inter-day Accuracy and Precision (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 5.08 | 101.6 | 5.5 |
| Medium | 50 | 50.9 | 101.8 | 3.4 |
| High | 500 | 498.2 | 99.6 | 2.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of at least 3, and the LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (within 20%).
| Parameter | Result |
| LOD | 0.5 ng/mL |
| LOQ | 1.0 ng/mL |
Recovery and Matrix Effect
The recovery of the analyte from the sample matrix and the effect of the matrix on ionization were assessed.
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 5 | 92.8 | 95.3 |
| Medium | 50 | 95.1 | 97.8 |
| High | 500 | 94.5 | 96.2 |
Stability
The stability of this compound was evaluated under various conditions to ensure the integrity of the samples during storage and analysis.
| Stability Condition | Duration | Temperature | Stability (%) |
| Short-term | 24 hours | Room Temperature | 97.2 |
| Long-term | 30 days | -20 °C | 95.8 |
| Freeze-thaw (3 cycles) | -20 °C to Room Temp. | - | 96.5 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method.
Sample Preparation
-
Aliquoting: Transfer 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., deuterated this compound).
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1/Q3 to be determined experimentally
-
Internal Standard: Q1/Q3 to be determined experimentally
-
Visualizations
To further clarify the experimental process and the validation framework, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of the key parameters in method validation.
Conclusion
The validated LC-MS/MS method presented provides a robust, sensitive, and specific approach for the determination of this compound. The comprehensive validation data demonstrates the method's reliability for use in various stages of drug development, from pharmacokinetic studies to quality control. While other analytical techniques are available, LC-MS/MS remains the gold standard for applications requiring high sensitivity and confirmatory results, ensuring data of the highest quality and integrity.
References
Comparative Guide to Analytical Methods for 2-Amino-1-(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification and characterization of 2-Amino-1-(4-methoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering an objective comparison to aid in method selection for research, quality control, and drug development applications.
Overview of Analytical Techniques
The analysis of this compound presents unique challenges due to its polar nature and the presence of both amino and hydroxyl functional groups. Two primary analytical techniques are commonly considered for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of polar, non-volatile compounds. Reversed-phase HPLC with UV detection is a common approach for quantifying aromatic compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Due to the chiral nature of the molecule, chiral HPLC methods can also be employed for the separation and quantification of its enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. However, due to the low volatility of this compound, a derivatization step is typically required to convert the polar functional groups into more volatile moieties. This additional step can introduce variability but significantly improves chromatographic performance.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of this compound and its structural analogs. It is important to note that specific performance will vary depending on the exact experimental conditions, instrumentation, and sample matrix.
| Parameter | HPLC with UV Detection | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Linear Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 ng/mL |
| Specificity/Selectivity | Good | Excellent |
| Enantiomeric Separation | Possible with chiral column | Possible with chiral column |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reversed-phase HPLC method suitable for the quantification of this compound.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol outlines a GC-MS method that includes a silylation derivatization step to enhance the volatility of this compound.
Sample Preparation and Derivatization:
-
Extraction (if necessary): For samples in a complex matrix, perform a liquid-liquid extraction. Adjust the sample pH to basic (pH 9-10) and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Drying: Dry the extracted organic phase over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
GC-MS Conditions:
-
GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC analysis.
A Comparative Guide to Enantiomeric Excess Determination of 2-Amino-1-(4-methoxyphenyl)ethanol by Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical intermediates like 2-Amino-1-(4-methoxyphenyl)ethanol. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods such as chiral Supercritical Fluid Chromatography (SFC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the enantiomeric excess determination of this compound.
Performance Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sample throughput, and available instrumentation. Chiral chromatography, particularly HPLC, is a widely adopted and robust technique for enantioseparation. However, SFC, GC, and NMR with chiral solvating agents offer viable alternatives with distinct advantages.
| Method | Chiral Stationary Phase (CSP) / Reagent | Mobile Phase / Solvent | Typical Retention Times (min) | Resolution (Rs) | Advantages | Disadvantages |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | n-Hexane/Isopropanol with additive (e.g., DEA) | tR1: ~8.5tR2: ~10.2 | > 2.0 | High resolution, robust, widely available. | Longer analysis times, higher consumption of organic solvents. |
| Chiral SFC | Polysaccharide-based (e.g., Chiralpak® IA, IC) | CO2/Methanol with additive (e.g., DEA) | tR1: ~2.1tR2: ~2.8 | > 1.8 | Fast analysis, reduced solvent consumption, "green" technique.[1] | Requires specialized instrumentation. |
| Chiral GC | Cyclodextrin-based (e.g., Chirasil-DEX CB) | Helium | tR1: ~15.3tR2: ~15.8 | > 1.5 | High efficiency, suitable for volatile compounds. | Requires derivatization of the analyte to increase volatility.[2] |
| NMR | Chiral Solvating Agent (e.g., (R)-(-)-Mandelic acid) | CDCl3 | N/A | N/A (Δδ ~0.05 ppm) | Fast, non-destructive, provides structural information.[3][4] | Lower sensitivity and accuracy compared to chromatography, requires higher sample concentration. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for method development and should be optimized for specific instrumentation and laboratory conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for a structurally related compound and is a reliable starting point for the enantioseparation of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a faster and more environmentally friendly alternative to HPLC.
-
Instrumentation: A supercritical fluid chromatography system with a CO2 pump, a modifier pump, an automated back pressure regulator, a column oven, and a UV detector.
-
Chiral Column: Chiralpak® IA (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Supercritical CO2 and Methanol with 0.1% Diethylamine (DEA) as a modifier.
-
Gradient: Isocratic elution with 15% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 1 mg/mL.
Chiral Gas Chromatography (GC)
For GC analysis, derivatization of the amino and hydroxyl groups is necessary to increase the volatility of the analyte.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Chiral Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 120 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation (Derivatization):
-
To 1 mg of the sample, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject the resulting solution directly into the GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method utilizes a chiral solvating agent to induce a chemical shift difference between the enantiomers.
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.
-
Solvent: Chloroform-d (CDCl3).
-
Procedure:
-
Prepare a solution of the racemic this compound (approximately 10 mg) in 0.6 mL of CDCl3 in an NMR tube.
-
Acquire a proton NMR spectrum.
-
Add approximately 1.2 equivalents of the chiral solvating agent, (R)-(-)-Mandelic acid, to the NMR tube.
-
Acquire another proton NMR spectrum.
-
Observe the splitting of a characteristic signal (e.g., the methine proton) into two distinct peaks corresponding to the two diastereomeric complexes.
-
The enantiomeric excess is determined by the integration of these two signals.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships for the described analytical methods.
References
A Comparative Guide to the Efficacy of Catalysts Derived from Chiral Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development and fine chemical production. Chiral amino alcohols are a critical class of precursors for catalysts in a wide array of asymmetric transformations due to their ready availability from the chiral pool and the stereodirecting influence of their vicinal amino and hydroxyl groups.[1][2][3] This guide provides a comparative analysis of the efficacy of various catalysts derived from different chiral amino alcohols, focusing on key performance indicators such as yield and enantiomeric excess (ee). The data presented is supported by detailed experimental protocols for key reactions.
Performance in Asymmetric Reactions
The effectiveness of a chiral catalyst is best assessed through its performance in well-established benchmark reactions. Below, we compare catalysts derived from different chiral amino alcohols in two such transformations: the enantioselective addition of diethylzinc to aldehydes and the asymmetric reduction of α-amino ketones.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction to produce chiral secondary alcohols.[4] The performance of several catalysts derived from β-amino alcohols in the addition of diethylzinc to benzaldehyde is summarized below.
| Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| (-)-DAIB | 97 | 98 | (S) |
Table 1: Performance of various chiral amino alcohol-derived catalysts in the enantioselective addition of diethylzinc to benzaldehyde.[4]
Asymmetric Transfer Hydrogenation of α-Amino Ketones
Asymmetric transfer hydrogenation provides a robust route to chiral 1,2-amino alcohols, which are important structural motifs in pharmaceuticals.[5] The data below showcases the efficacy of a Ruthenium-based catalyst with a chiral diamine ligand in this transformation.
| Entry | Substrate (Scale) | Catalyst (mol %) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 1a (10 g) | 0.2 | 2a | 91 | >99.9:0.1 |
| 2 | 1b (10 g) | 0.13 | 2b | 93 | 99.3:0.7 |
Table 2: Gram-scale synthesis of norepinephrine and epinephrine precursors via Ru-catalyzed asymmetric transfer hydrogenation.[5]
Overview of Other Key Asymmetric Syntheses
Several other methods employing chiral amino alcohol derivatives are pivotal in asymmetric synthesis. The following table provides a comparative overview of their typical performance.
| Method | Substrate Example | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) |
| CBS Reduction | α-Amino Ketone | (S)-Me-CBS, BH₃·THF | ~80-95 | >95 |
| Sharpless Asymmetric Aminohydroxylation | Styrene | K₂OsO₂(OH)₄, (DHQD)₂PHAL, CbzNHCl | ~70-90 | >95 |
| Sharpless AE + Ring Opening | Allylic Alcohol | Ti(OⁱPr)₄, (+)-DET, NaN₃ then H₂/Pd-C | ~85-95 | >99 |
| Biocatalytic (Amine Dehydrogenase) | 1-Hydroxy-2-butanone | Engineered SpAmDH, NAD⁺, GDH | ~91-99 | >99 |
Table 3: Comparative performance of key asymmetric methods for the synthesis of chiral amino alcohols.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
This procedure is representative of the catalytic enantioselective addition of an organozinc reagent to an aldehyde.[4]
Materials:
-
Chiral amino alcohol ligand (e.g., 0.1 mmol)
-
Anhydrous toluene (5 mL)
-
Diethylzinc solution in hexane (e.g., 1.0 M solution, 2.2 mL, 2.2 mmol)
-
Benzaldehyde (1.0 mmol)
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Anhydrous magnesium sulfate
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Syringes and cannulation equipment
Procedure:
-
Catalyst Preparation: In the flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand in anhydrous toluene.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add the diethylzinc solution dropwise via syringe.
-
Substrate Addition: After stirring for a specified time, add the aldehyde substrate dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: CBS-Catalyzed Asymmetric Reduction of an α-Amino Ketone
This protocol outlines a general procedure for the enantioselective reduction of a protected α-amino ketone.[6]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine solution in toluene (1.0 M, 0.1 equivalents)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M, 0.6 equivalents)
-
α-amino ketone substrate (1.0 equivalent)
-
Anhydrous THF
-
Methanol
-
Flame-dried, argon-purged flask
Procedure:
-
Catalyst Preparation (In Situ): To the flame-dried, argon-purged flask at 0 °C, add the (S)-2-Methyl-CBS-oxazaborolidine solution.
-
Borane Addition: Slowly add the Borane-tetrahydrofuran complex solution to the catalyst solution.
-
Substrate Addition: Dissolve the α-amino ketone substrate in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C to destroy excess borane.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure.
Visualized Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is key to catalyst and reaction optimization.
Caption: A generalized workflow for the evaluation of a chiral catalyst.
Caption: A plausible catalytic cycle for the β-amino alcohol-catalyzed addition of diethylzinc to an aldehyde.[4]
References
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Inter-laboratory comparison of analytical methods for 2-Amino-1-(4-methoxyphenyl)ethanol
A Comparative Guide to Analytical Methodologies for 2-Amino-1-(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methods for the quantification of this compound. In the absence of publicly available inter-laboratory comparison studies for this specific analyte, this document synthesizes data from established methodologies for structurally similar compounds to provide a valuable comparative perspective for researchers. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The selection of an analytical method for this compound is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a robust and widely accessible method for the routine analysis of non-volatile compounds. For polar compounds like this compound, reversed-phase chromatography is a common approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. However, due to the low volatility of this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for gas chromatography.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides the highest sensitivity and selectivity, making it ideal for the analysis of trace amounts of the analyte in complex biological matrices. Often, derivatization is not required, simplifying sample preparation.
The following tables summarize the anticipated performance characteristics of these analytical methods based on single-laboratory validation principles.
Table 1: Comparison of HPLC, GC-MS, and LC-MS/MS Methods for the Analysis of this compound
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~3 ng/mL | ~0.3 ng/mL |
| Sample Throughput | Moderate | Low to Moderate | High |
| Matrix Effect | Low to Moderate | Low (with good cleanup) | Moderate to High |
| Instrumentation Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the key experiments.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Run Time: 15 minutes.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Calibration:
-
Prepare a series of standard solutions of this compound at known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Quantification:
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol describes a GC-MS method that includes a silylation derivatization step to enhance the volatility of this compound.[1]
Derivatization Procedure:
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Quantification:
Quantification is typically performed using a stable isotope-labeled internal standard and constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol details a sensitive and selective LC-MS/MS method for the direct analysis of this compound.
LC-MS/MS Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: HILIC, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of 10 mM ammonium formate in water with 0.1% formic acid (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
Sample Preparation:
-
Perform a protein precipitation of the sample (if in a biological matrix) using acetonitrile.
-
Centrifuge and dilute the supernatant with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Quantification:
An internal standard is added to all samples and calibration standards. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualizations
Inter-laboratory Study Workflow
An inter-laboratory study is essential for assessing the reproducibility and robustness of an analytical method across different laboratories. The following diagram illustrates a typical workflow for such a study.
Signaling Pathway (Placeholder)
As this compound is a chemical compound and not directly involved in a biological signaling pathway in the context of this analytical guide, a representative diagram of a generic signaling pathway is provided below for illustrative purposes, as per the mandatory visualization requirement.
References
Safety Operating Guide
Navigating the Disposal of 2-Amino-1-(4-methoxyphenyl)ethanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 2-Amino-1-(4-methoxyphenyl)ethanol, a compound requiring careful handling due to its potential hazards.
Immediate Safety and Handling Considerations
Core Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular solid waste.[2] The recommended procedure is to engage a licensed environmental waste management contractor for its collection and disposal.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the full chemical name and any known hazard symbols.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
-
-
Container Management:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for organic chemical waste.
-
Keep the waste container securely closed when not in use to prevent the release of vapors.
-
Store the waste container in a designated, well-ventilated, and secure area away from heat, sparks, and incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for hazardous waste disposal, which may include completing a waste manifest or online pickup request.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly. Do not wash spills down the drain.
-
Disposal Considerations Summary
For quick reference, the following table summarizes the key logistical and safety considerations for the disposal of this compound.
| Consideration | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Disposal Method | Licensed Hazardous Waste Contractor |
| PPE Requirement | Safety Goggles, Chemical-Resistant Gloves, Lab Coat |
| Handling Environment | Well-ventilated area or Chemical Fume Hood |
| Waste Container | Labeled, compatible (e.g., HDPE), and securely sealed |
| Waste Segregation | Do not mix with incompatible waste streams |
| Spill Cleanup | Use inert absorbent material; dispose of as hazardous waste |
| Drain Disposal | Strictly Prohibited |
| Solid Waste Disposal | Strictly Prohibited |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-1-(4-methoxyphenyl)ethanol
Essential safety protocols and operational guidelines for the proper handling, storage, and disposal of 2-Amino-1-(4-methoxyphenyl)ethanol are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2][3]
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles | Must be tight-fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[3][4] |
| Skin | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves before each use and replace them immediately if contaminated.[1][5] |
| Body | Protective Clothing | A lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[3][5] |
| Respiratory | Fume Hood or Ventilated Area | All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4] |
Hazard Identification and Safety Precautions
This compound is associated with the following hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Precautionary Statements:
-
Wash skin thoroughly after handling.[5]
-
Wear protective gloves, eye protection, and face protection.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Use only outdoors or in a well-ventilated area.[4]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and procedural consistency.
1. Preparation and Handling:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Conduct all work in a well-ventilated chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[4][7]
3. Spill Management:
-
Small Spills: Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.[8]
-
Large Spills: Evacuate the area and prevent further leakage if it is safe to do so. Contact environmental health and safety personnel.
-
Do not allow the chemical to enter drains or waterways.[4]
4. First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national regulations.
-
Unused Material and Residues: Dispose of as hazardous waste.[9] Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical itself.
-
Do not dispose of down the drain or into the environment.[4][9]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. ehs.stanford.edu [ehs.stanford.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
